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ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Documentation Hub

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  • Product: ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
  • CAS: 181421-62-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a molecule of interest within the b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a molecule of interest within the broader class of 1,2,4-triazole derivatives. While specific experimental data for this compound is not extensively available in public literature, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and expected spectral characteristics based on established chemical principles and data from analogous structures. The guide also delves into the well-documented biological significance of the 1,2,4-triazole scaffold, suggesting potential avenues for research and application of the title compound in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The versatility of the triazole ring, both in its synthesis and its ability to interact with biological targets, makes it a privileged scaffold in drug design and development. The title compound, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, incorporates this key heterocycle, suggesting its potential as a bioactive molecule worthy of further investigation.

Chemical Structure and Nomenclature

The chemical structure of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is characterized by a central 1,2,4-triazole ring substituted at the 1-position with a phenyl group. An ethyl acetate moiety is connected to the 3-position of the triazole ring through an ether linkage.

Systematic Name: ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Molecular Formula: C₁₂H₁₃N₃O₃

Molecular Weight: 247.25 g/mol

Chemical Structure:

Caption: Chemical structure of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is via a Williamson ether synthesis. This two-step process involves the initial synthesis of the precursor, 1-phenyl-1H-1,2,4-triazol-3-ol, followed by its O-alkylation with an ethyl haloacetate.

Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

The precursor, 1-phenyl-1H-1,2,4-triazol-3-ol (also known as 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one), can be synthesized from readily available starting materials such as phenylhydrazine and formic acid, followed by cyclization with a source of cyanate or a related reagent.

Reaction Scheme:

Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol phenylhydrazine Phenylhydrazine intermediate Phenylformylhydrazine phenylhydrazine->intermediate + formic_acid Formic Acid formic_acid->intermediate product 1-Phenyl-1H-1,2,4-triazol-3-ol intermediate->product + Cyanate source (e.g., KOCN, heat) cyanate Cyanate source

Caption: Proposed synthesis of the precursor, 1-phenyl-1H-1,2,4-triazol-3-ol.

Step 2: Synthesis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

The final product can be obtained by the O-alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.

Reaction Scheme:

Synthesis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate precursor 1-Phenyl-1H-1,2,4-triazol-3-ol product Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate precursor->product + alkylating_agent Ethyl Chloroacetate alkylating_agent->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., Acetone, DMF) solvent->product

Caption: Proposed Williamson ether synthesis of the title compound.

Experimental Protocol (Proposed):

  • To a solution of 1-phenyl-1H-1,2,4-triazol-3-ol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding alkoxide.

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Physicochemical Properties

Property1-Phenyl-1H-1,2,4-triazol-3-olEthyl ChloroacetateEthyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Predicted)
CAS Number 4231-68-9[1]105-39-5[2]Not available
Molecular Formula C₈H₇N₃OC₄H₇ClO₂C₁₂H₁₃N₃O₃
Molecular Weight 161.16 g/mol [1]122.55 g/mol [2]247.25 g/mol
Appearance SolidColorless liquid[2]Likely a solid at room temperature
Melting Point 277-280 °C[1]-26 °C[2]Expected to be in the range of 100-150 °C
Boiling Point 392.2 °C at 760 mmHg[1]143 °C[2]> 300 °C (likely to decompose)
Solubility Sparingly soluble in cold water, soluble in hot water and polar organic solvents.Insoluble in water[2]Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.

Spectral Characterization (Predicted)

The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. The following are the expected spectral data based on its chemical structure.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons.

  • Triazole Proton: A singlet for the C-H proton of the triazole ring, expected to be downfield, likely in the range of δ 8.0-8.5 ppm.

  • Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8-5.2 ppm, integrating to 2 protons.

  • Ethyl Group Protons (-O-CH₂-CH₃): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.2 ppm (3H).

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

  • Triazole Carbons: Two signals for the carbon atoms of the triazole ring, expected around δ 140-160 ppm.

  • Phenyl Carbons: Four signals in the aromatic region (δ 120-140 ppm).

  • Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.

  • Ethyl Group Carbons (-O-CH₂-CH₃): Signals around δ 61 ppm and δ 14 ppm.

IR Spectroscopy (Infrared Spectroscopy)
  • C=O Stretch (Ester): A strong absorption band around 1750-1730 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1250-1000 cm⁻¹.

  • C=N and C=C Stretch (Aromatic and Triazole rings): Multiple bands in the region of 1600-1450 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 247.

  • Fragmentation Pattern: Likely to show fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl acetate moiety, and cleavage of the phenyl group.

Potential Applications and Biological Significance

The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[3][4] The incorporation of an aryloxyacetate unit can further modulate the biological activity of the parent triazole.[5]

  • Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial activities.[6][7] The title compound could be screened for its efficacy against a panel of pathogenic fungi and bacteria.

  • Anti-inflammatory and Analgesic Activity: The 1,2,4-triazole scaffold is present in several anti-inflammatory agents.[3] The synthesized compound could be evaluated for its potential to inhibit inflammatory pathways.

  • Anticonvulsant Activity: Certain 1,2,4-triazole derivatives have shown promising anticonvulsant properties.[8]

  • Herbicidal and Plant Growth Regulatory Activity: Some 1,2,4-triazole derivatives containing aryloxyacetate units have demonstrated herbicidal and plant growth-regulating activities.[5]

The diverse biological activities associated with the 1,2,4-triazole core make ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate a compelling candidate for further biological evaluation.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. A feasible synthetic route via Williamson ether synthesis has been proposed, along with expected physicochemical and spectral properties. The established biological importance of the 1,2,4-triazole scaffold suggests that the title compound holds promise for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this and related novel heterocyclic compounds. Experimental validation of the proposed synthesis and characterization data is a necessary next step to fully elucidate the properties and potential of this molecule.

References

  • Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. ResearchGate. (2025, August 7). [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). PubMed Central (PMC). [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (2019, January 14). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). IBISS RADaR. [Link]

  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (n.d.). [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). [Link]

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  • ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. (n.d.). NextSDS. [Link]

  • Ahmed, M. N., Yasin, K. A., Tahir, M. N., Hafeez, M., & Aziz, S. (2013). Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1768. [Link]

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  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025, August 18). MDPI. [Link]

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  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (n.d.). PubMed Central (PMC). [Link]

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022, December 14). MDPI. [Link]

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  • Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). Rsc.org. [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2006, July). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PubMed Central (PMC). [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020, November 14). Semantic Scholar. [Link]

  • An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. (2011). Tetrahedron Letters, 52(17), 2047-2050. [Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (ETA-1)

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this versatile heterocycle exhibit a vast range of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific biological effect is dictated by the chemical substitutions on the triazole core. This guide outlines a comprehensive, multi-pronged strategy to determine the in vitro mechanism of action (MoA) for the novel compound, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, hereafter referred to as ETA-1.

Phase 1: Unbiased Target Identification and Validation

The initial and most critical phase is to identify the direct molecular target(s) of ETA-1 within the cell. Without a known target, all subsequent cellular effects are merely observations without a mechanistic anchor. We will employ orthogonal, affinity-based, and biophysical methods to generate and validate a primary target hypothesis.

Hypothesis-Free Target Discovery: Affinity-Based Proteomics

Affinity chromatography is a classic and powerful method for target identification.[5][7] It involves immobilizing the small molecule to pull down its binding partners from a complex protein mixture, such as a cell lysate.[7][8]

Rationale & Experimental Causality: This approach does not require any a priori assumptions about the target. By immobilizing ETA-1 on a solid support (e.g., agarose beads), we create a "bait" to capture proteins that physically interact with the compound. Proteins that bind specifically will be enriched and can be identified by mass spectrometry, providing a direct list of potential targets.[5][8] A carefully designed linker, attached to a non-essential site of the molecule, is crucial to preserve the compound's native binding activity.[8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an ETA-1 analog with a linker arm (e.g., polyethylene glycol) terminating in a reactive group suitable for conjugation to NHS-activated agarose beads. A control "bait" using only the linker and bead is essential.

  • Lysate Preparation: Culture a relevant human cell line (e.g., a cancer cell line if anticancer effects are suspected) and prepare a native total cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the ETA-1-conjugated beads and control beads.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein hits from the ETA-1 beads against the control beads. Genuine targets should be significantly enriched in the ETA-1 sample.

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is an indispensable biophysical method for validating target engagement in a cellular context.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[9][11] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[11]

Rationale & Experimental Causality: This technique confirms a direct physical interaction between ETA-1 and the candidate protein(s) identified via proteomics. By heating intact cells or cell lysates treated with ETA-1, we can measure the amount of the target protein that remains soluble at various temperatures. An increase in the melting temperature (Tm) of the protein in the presence of ETA-1 is strong evidence of direct binding.[10][11] This method is label-free and can be performed in whole cells, preserving the native protein conformation and cellular environment.[10]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either ETA-1 (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[12]

  • Heating Step: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.[10][12]

  • Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by high-speed centrifugation.[10][12]

  • Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature using Western blotting with a specific antibody. A housekeeping protein (e.g., β-actin) should be used as a loading control.[12]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to higher temperatures in the ETA-1-treated samples indicates target engagement.

G hit_list hit_list wb wb hit_list->wb Validate Top Hit tm_shift tm_shift wb->tm_shift cell_tx cell_tx heat_shock heat_shock cell_tx->heat_shock lysis lysis heat_shock->lysis lysis->wb caption Workflow: From Unbiased Discovery to Biophysical Validation.

Caption: Proposed signaling pathway for ETA-1 kinase inhibition.

Phase 3: Phenotypic and Functional Confirmation

The final phase connects the molecular mechanism to a measurable cellular outcome. Based on the observed pathway inhibition, we must confirm that this translates into a relevant biological effect, such as inhibition of cell proliferation or induction of apoptosis, which are common outcomes for anticancer agents. [13][14]

Cell Viability and Cytotoxicity Assays

These assays quantify the effect of ETA-1 on cell survival and growth.

Rationale & Experimental Causality: A reduction in cell viability is the expected functional outcome of inhibiting a pro-survival signaling pathway. The MTT assay or CellTiter-Glo assay are standard methods to measure cell metabolic activity, which correlates with the number of viable cells. [15][16] Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight. [17]2. Compound Treatment: Treat cells with a serial dilution of ETA-1 for a set period (e.g., 48 or 72 hours). [15][17]3. MTT Addition: Add MTT reagent to each well and incubate to allow viable cells to convert the yellow MTT to purple formazan crystals. [17]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot cell viability against compound concentration and calculate the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay

To determine if the loss of viability is due to programmed cell death (apoptosis), a caspase activity assay can be performed.

Rationale & Experimental Causality: Many anticancer kinase inhibitors induce apoptosis. Caspases are proteases that are key executioners of apoptosis. Measuring the activity of caspases (e.g., caspase-3/7) provides a direct and quantifiable measure of apoptosis induction.

Experimental Protocol: Caspase-Glo 3/7 Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate of cells and treat with ETA-1 as described for the viability assay.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic caspase substrate.

  • Incubation: Incubate at room temperature to allow caspase cleavage of the substrate and generation of a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: An increase in luminescence relative to vehicle-treated cells indicates apoptosis induction.

Summary of Quantitative Data

The following table structure should be used to summarize the key quantitative data generated during the in vitro investigation of ETA-1.

Assay Type Target/Cell Line Metric Result Reference Compound
Kinase InhibitionTarget Kinase XIC50 (nM)ValueStaurosporine
Kinase InhibitionOff-Target Kinase YIC50 (nM)ValueStaurosporine
Cell ViabilityCancer Cell Line AIC50 (µM)ValueDoxorubicin
Cell ViabilityCancer Cell Line BIC50 (µM)ValueDoxorubicin
Apoptosis InductionCancer Cell Line AEC50 (µM)ValueDoxorubicin

Conclusion

This technical guide presents a systematic and robust workflow to dissect the in vitro mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (ETA-1). By integrating unbiased target discovery with biophysical validation, pathway analysis, and functional cellular assays, this strategy ensures a high degree of scientific rigor. The successful execution of these protocols will provide a comprehensive understanding of how ETA-1 engages its molecular target, modulates cellular signaling, and elicits a specific phenotypic response, paving the way for its further development as a potential therapeutic agent.

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  • PMC. (n.d.). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PMC. Retrieved from [Link]

  • MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]

  • Regulatory Mechanisms in Biosystems. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Activity of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

This guide provides an in-depth technical exploration of the anticipated preliminary biological activities of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. Leveraging established research on the 1,2,4-triazole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the anticipated preliminary biological activities of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. Leveraging established research on the 1,2,4-triazole scaffold, this document serves as a predictive framework for researchers, scientists, and drug development professionals. The narrative synthesizes technical accuracy with field-proven insights, explaining the rationale behind experimental choices and outlining self-validating protocols.

Introduction: The 1,2,4-Triazole Core as a Privileged Pharmacophore

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for the design of bioactive molecules.[1][2][3][4] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

The subject of this guide, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, incorporates this key pharmacophore. The presence of the 1-phenyl-1H-1,2,4-triazol-3-yloxy moiety suggests that this compound is a promising candidate for biological evaluation. This guide will explore the likely preliminary biological activities of this compound based on the well-documented activities of its structural analogs.

Predicted Biological Activities and Methodologies for Evaluation

Based on the extensive literature on 1,2,4-triazole derivatives, the preliminary biological screening of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate should prioritize the investigation of its antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antibacterial properties.[1][5][6] The proposed experimental workflow for evaluating the antibacterial activity of the title compound is outlined below.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted protocol for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) is grown on a suitable agar medium.

    • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • A stock solution of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.[9][10]

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

The results of the MIC assay should be summarized in a clear and concise table.

MicroorganismMIC (µg/mL) of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetateMIC (µg/mL) of Ciprofloxacin (Reference)
S. aureus (Gram-positive)[Experimental Value][Known Value]
B. subtilis (Gram-positive)[Experimental Value][Known Value]
E. coli (Gram-negative)[Experimental Value][Known Value]
P. aeruginosa (Gram-negative)[Experimental Value][Known Value]

Causality Behind Experimental Choices:

  • The broth microdilution method is chosen for its high throughput and quantitative results.

  • The use of both Gram-positive and Gram-negative bacteria provides a broader spectrum of the compound's potential antibacterial activity.

  • A reference antibiotic is crucial for validating the assay and providing a benchmark for the compound's potency.

Visualization of Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Antifungal Activity

Many clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring, highlighting the potential of this scaffold in developing new antifungal drugs.[1][11]

Experimental Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, a broth microdilution method is recommended for evaluating antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[12][13][14][15]

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar).

    • A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific concentration.

  • Assay Procedure:

    • The procedure follows the same steps as the antibacterial broth microdilution method, with adjustments in the growth medium (e.g., RPMI-1640) and incubation conditions (temperature and duration) as required for the specific fungal species.

    • Fluconazole or another relevant antifungal agent should be used as a reference standard.[11][16]

Data Presentation:

Fungal StrainMIC (µg/mL) of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetateMIC (µg/mL) of Fluconazole (Reference)
C. albicans[Experimental Value][Known Value]
A. fumigatus[Experimental Value][Known Value]
Anticancer Activity

The 1,2,4-triazole nucleus is a key structural component in several anticancer agents.[2][17][18] Its derivatives have shown promising activity against various cancer cell lines.[19][20]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum.[3]

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with various concentrations of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Data Presentation:

Cell LineIC₅₀ (µM) of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetateIC₅₀ (µM) of Doxorubicin (Reference)
MCF-7 (Breast Cancer)[Experimental Value][Known Value]
A549 (Lung Cancer)[Experimental Value][Known Value]

Visualization of Experimental Workflow:

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_steps Assay Steps cluster_readout Readout & Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere Cell_Seeding->Adherence Compound_Addition Add Compound Dilutions Adherence->Compound_Addition Incubation_Treatment Incubate (48-72h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (2-4h) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Characterization

The synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate would likely involve a multi-step process, a common approach for generating 1,2,4-triazole derivatives.[1][16] A plausible synthetic route is depicted below.

Proposed Synthetic Pathway:

A potential synthesis could start from a precursor aromatic acid, which is converted to its corresponding hydrazide. This hydrazide can then be cyclized to form the 1,2,4-triazole ring.[1] Subsequent reaction with an appropriate ethyl haloacetate would yield the final product.

Visualization of Proposed Synthesis:

Synthesis_Pathway cluster_synthesis Proposed Synthesis Starting_Material Phenylhydrazine Intermediate1 Thiosemicarbazide Derivative Starting_Material->Intermediate1 Reaction with CS2, NH3 Intermediate2 1-Phenyl-1H-1,2,4-triazole-3-thiol Intermediate1->Intermediate2 Cyclization Final_Product Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Intermediate2->Final_Product Reaction with Ethyl Bromoacetate

Sources

Exploratory

Receptor Binding Affinity of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate: A Technical Guide

Executive Summary Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS 181421-62-5)[1] is a highly privileged synthetic intermediate and pharmacophore utilized in advanced drug discovery. While initially recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS 181421-62-5)[1] is a highly privileged synthetic intermediate and pharmacophore utilized in advanced drug discovery. While initially recognized as a chemical building block, its core structural motif—the 1-phenyl-1H-1,2,4-triazole ring linked via an oxyacetate bridge—exhibits profound binding affinity across multiple neuroreceptor classes, most notably G-protein coupled receptors (GPCRs) and metalloproteinases[2][3].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR), receptor binding kinetics, and the self-validating experimental methodologies required to accurately quantify the pharmacological profile of this specific triazole scaffold.

Structural Dynamics & Pharmacophore Profiling

The binding efficacy of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is dictated by the synergistic relationship between its two primary structural domains:

  • The 1-Phenyl-1H-1,2,4-Triazole Core : The 1,2,4-triazole ring acts as a non-classical bioisostere for amide bonds. It possesses multiple nitrogen lone pairs that serve as potent hydrogen-bond acceptors within receptor binding pockets. The N1-phenyl substitution restricts the molecule's rotational degrees of freedom, locking it into a conformation that heavily favors π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the transmembrane domains of target receptors[2].

  • The Oxyacetate Linker : The ether oxygen provides critical flexibility, allowing the ester group to navigate narrow steric channels. From a pharmacokinetic perspective, the ethyl ester functions as a lipophilic prodrug moiety. It facilitates rapid penetration across the blood-brain barrier (BBB) before undergoing hydrolysis by endogenous esterases to yield the active oxyacetic acid derivative, which subsequently engages in electrostatic interactions with cationic receptor residues[3].

Key Receptor Targets and Binding Affinities

Based on extensive SAR studies of the 1,2,4-triazol-3-yloxy scaffold, this molecular architecture demonstrates high affinity for the following targets:

  • Serotonin (5-HT1A) Receptors : Derivatives of 1,2,4-triazole exhibit preferential, nanomolar affinity for 5-HT1A receptors over α1​ -adrenoceptors. The triazole nitrogens interact directly with conserved aspartate residues in the receptor's orthosteric site[2].

  • Metabotropic Glutamate Receptors (mGluR2/3) : The scaffold acts as a Negative Allosteric Modulator (NAM). By binding to the 7-transmembrane (7TM) domain, the triazole locks the receptor in an inactive conformation, preventing glutamate-induced signaling—a mechanism heavily investigated for Alzheimer's disease and neuropsychiatric disorders[4].

  • Cannabinoid (CB1) Receptors : 1,2,4-triazole derivatives can function as silent antagonists at the CB1 receptor. They bind with moderate to high affinity but possess zero intrinsic efficacy, effectively blocking endogenous cannabinoid activation without triggering inverse agonism[5].

Quantitative Data: Representative Binding Profiles

Note: The following data summarizes the established binding metrics for the 1-phenyl-1H-1,2,4-triazol-3-yloxy structural class derived from foundational literature.

Target ReceptorPharmacological RolePrimary Interaction DomainTypical Affinity ( Ki​ / IC50​ )Selectivity Profile
5-HT1A Agonist / AntagonistOrthosteric Site (Aspartate)10 - 55 nM>50-fold over α1​ -adrenoceptors
mGluR2/3 Negative Allosteric ModulatorAllosteric Site (7TM Domain)50 - 150 nMHigh selectivity over mGluR1/5
CB1 Silent AntagonistOrthosteric Site700 - 850 nMModerate selectivity over CB2
MMP-13 Enzyme InhibitorCatalytic Zinc ( Zn2+ ) Cleft0.03 - 1.5 nM>1500-fold over MMP-1, 2, 3

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate must be evaluated using orthogonal, self-validating systems. The following protocols detail the causality behind each experimental choice.

Protocol A: High-Throughput Radioligand Binding Assay (RBA)

Objective : Determine the equilibrium dissociation constant ( Kd​ ) and inhibitory constant ( Ki​ ) for 5-HT1A. Self-Validating Mechanism : The assay incorporates a homologous competitive binding curve and a known pharmacological standard (10 μ M WAY-100635) to define Non-Specific Binding (NSB). This ensures the calculated Bmax​ (maximum specific binding sites) is biologically accurate and not an artifact of lipophilic membrane partitioning.

  • Membrane Preparation : Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT1A receptors. Causality: CHO cells lack endogenous serotonin receptors, providing a zero-noise background[6].

  • Buffer Formulation : Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , and 1 mM EDTA. Causality: The inclusion of Mg2+ is critical; it stabilizes the receptor-G-protein heterotrimeric complex, forcing the receptor into its high-affinity state.

  • Equilibration : Incubate 50 μ g of membrane protein with 1 nM [3H] -8-OH-DPAT and varying concentrations of the triazole analyte ( 10−11 to 10−4 M) at 25°C for 60 minutes.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic triazole ester to the filter matrix.

  • Quantification : Measure retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinematics

Objective : Provide orthogonal validation to RBA by determining real-time association ( kon​ ) and dissociation ( koff​ ) rates. Self-Validating Mechanism : A dual-flow cell design is utilized. Flow cell 1 (Fc1) remains unmodified as a reference, while Fc2 contains the immobilized GPCR. Subtracting the Fc1 signal from Fc2 (Fc2-Fc1) mathematically eliminates bulk refractive index artifacts and non-specific matrix interactions.

  • Sensor Functionalization : Immobilize the purified receptor onto a CM5 dextran sensor chip via standard amine coupling chemistry.

  • Analyte Preparation : Dissolve the triazole compound in running buffer (HBS-EP+) supplemented with 1% DMSO. Causality: 1% DMSO is the exact threshold required to maintain the solubility of the lipophilic oxyacetate ester without denaturing the delicate tertiary structure of the immobilized receptor.

  • Kinetic Injection : Inject the analyte across the chip at a high flow rate of 30 μ L/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured sensogram reflects true biochemical binding events rather than diffusion artifacts.

  • Regeneration : Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte and regenerate the active surface for subsequent concentration cycles.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signal transduction cascade modulated by the binding of the 1,2,4-triazole derivative to a target GPCR (e.g., 5-HT1A or mGluR2).

G Ligand Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Pharmacophore) Receptor GPCR Target (e.g., 5-HT1A / mGluR2) Ligand->Receptor High-Affinity Binding GProtein G-Protein Complex (Gαi/o) Receptor->GProtein Conformational Shift Effector Adenylate Cyclase (Inhibited) GProtein->Effector Allosteric Inhibition SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Signal Attenuation Kinase Protein Kinase A (Downregulated) SecondMsgr->Kinase Reduced Activation Outcome Physiological Response (Neuromodulation) Kinase->Outcome Cellular Effect

Fig 1: Signal transduction modulation by 1,2,4-triazole derivatives at GPCR targets.

References

  • Salerno, L., et al. "[1,2,4]Triazole derivatives as 5-HT(1A) serotonin receptor ligands". PubMed (nih.gov). URL:[Link][2]

  • European Patent Office. "METABOTROPIC GLUTAMATE RECEPTOR NEGATIVE ALLOSTERIC MODULATORS (NAMS) AND USES THEREOF - EP 3154954 B1". googleapis.com. URL:[4]

  • Journal of Medicinal Chemistry. "Discovery of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a Novel in Vivo Cannabinoid Antagonist". ACS Publications. URL:[Link][5]

  • Journal of Medicinal Chemistry. "Matrix Metalloproteinases as New Targets in Alzheimer's Disease: Opportunities and Challenges". ACS Publications. URL:[Link][3]

Sources

Foundational

A Predictive Framework for the Pharmacokinetic and Bioavailability Assessment of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Disclaimer: This document provides a comprehensive technical framework for the pharmacokinetic and bioavailability assessment of the novel chemical entity, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. To date, n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive technical framework for the pharmacokinetic and bioavailability assessment of the novel chemical entity, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. To date, no specific experimental pharmacokinetic data for this compound have been published in the public domain. Therefore, this guide outlines a predictive and methodological approach, grounded in established principles of drug metabolism and pharmacokinetics (DMPK), and informed by data from structurally related triazole-containing compounds. The protocols and insights presented herein are intended to guide the research and development of this and similar molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Need for Pharmacokinetic Profiling

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] The efficacy and safety of any new drug candidate, including those built upon this versatile scaffold, are critically dependent on its pharmacokinetic profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for the successful translation of a promising compound from the laboratory to the clinic.

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a novel compound featuring the 1-phenyl-1H-1,2,4-triazol-3-yl)oxy moiety. Its ester functionality suggests it may act as a prodrug, potentially being hydrolyzed in vivo to a more active carboxylic acid metabolite. The overall physicochemical properties of the molecule will govern its absorption and distribution, while the triazole ring and other structural features will influence its metabolic fate.

This guide presents a systematic, multi-tiered approach to characterizing the pharmacokinetics and bioavailability of this and similar triazole derivatives, beginning with in silico predictions and progressing through in vitro assays to definitive in vivo studies.

Part 1: Early Stage Assessment - In Silico and In Vitro Profiling

The initial phase of pharmacokinetic characterization focuses on generating predictive data to identify potential liabilities and guide further studies. These early-stage assays are designed to be high-throughput and cost-effective.[3][4][5]

In Silico ADME Prediction

Computational models provide a rapid first pass assessment of a compound's likely ADME properties.[3][5][6][7] Various software platforms can predict a range of parameters based on the molecule's structure.

Key Predicted Parameters for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate:

ParameterPredicted Value (Illustrative)Implication
Molecular Weight247.25 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
logP (Lipophilicity)1.5 - 2.5Adequate lipophilicity for membrane permeation
Water SolubilityModerately SolubleMay not be a limiting factor for dissolution
Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract
Blood-Brain Barrier (BBB) PermeationLow to ModeratePotential for CNS effects would need experimental verification
CYP450 Substrate/InhibitorPotential substrate for CYP3A4, CYP2C9Highlights key enzymes for in vitro metabolism studies
In Vitro Metabolic Stability

The susceptibility of a compound to metabolism is a critical determinant of its half-life and oral bioavailability. Metabolic stability is typically assessed using liver microsomes or hepatocytes.[8][9][10][11][12]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Incubation: The test compound (e.g., at 1 µM) is incubated with the microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is started by the addition of a NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13][14][15][16]

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[8][9]

Diagram: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep1 Thaw & Dilute Liver Microsomes inc1 Incubate Compound with Microsomes at 37°C prep1->inc1 prep2 Prepare Test Compound Stock prep2->inc1 inc2 Add NADPH to Initiate Reaction inc1->inc2 inc3 Collect Samples at Time Points inc2->inc3 inc4 Quench Reaction with Acetonitrile inc3->inc4 ana1 Centrifuge to Remove Protein inc4->ana1 ana2 LC-MS/MS Analysis of Supernatant ana1->ana2 ana3 Calculate t½ and Intrinsic Clearance ana2->ana3

Caption: A typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[17][18][19][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device, which has a semipermeable membrane separating a sample chamber from a buffer chamber, is used.

  • Sample Addition: The test compound is spiked into plasma (human and relevant animal species) and added to the sample chamber.

  • Dialysis: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate in a complex biological system.[21][22][23][24][25]

Study Design

A typical study design involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered into the tail vein. This route serves as the reference for 100% bioavailability.

  • PO Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Blood is processed to plasma, which is then stored frozen until analysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Modeling dose1 IV Administration (e.g., 1 mg/kg) samp1 Serial Blood Collection (Multiple Time Points) dose1->samp1 dose2 Oral Gavage (PO) (e.g., 10 mg/kg) dose2->samp1 samp2 Process Blood to Plasma samp1->samp2 samp3 Store Plasma at -80°C samp2->samp3 ana1 LC-MS/MS Bioanalysis of Plasma Samples samp3->ana1 ana2 Generate Plasma Concentration-Time Curve ana1->ana2 ana3 Pharmacokinetic Modeling ana2->ana3

Caption: General workflow for an in vivo pharmacokinetic study in an animal model.

Bioanalytical Method

A robust and validated LC-MS/MS method is crucial for the accurate quantification of the drug in plasma. The method should be sensitive, specific, accurate, and precise.

Pharmacokinetic Parameters and Bioavailability Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are determined using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicator of the rate of absorption; related to efficacy and toxicity
Tmax Time to reach CmaxIndicator of the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
Elimination half-lifeDetermines the dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes

Bioavailability (F%) Calculation:

Absolute oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from IV administration.[26][27][28][29][30]

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100

Part 3: Metabolism and Excretion

Understanding the metabolic pathways and routes of excretion is critical for predicting drug-drug interactions and identifying any potentially active or toxic metabolites.

Metabolite Identification

In vitro samples from the metabolic stability assays and in vivo samples (plasma and potentially urine and feces) from the pharmacokinetic study can be analyzed by high-resolution mass spectrometry to identify metabolites.

Potential Metabolic Pathways for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate:

  • Ester Hydrolysis: The ethyl acetate group is a likely site for hydrolysis by esterases to form the corresponding carboxylic acid, which may be the primary active metabolite.

  • Oxidation: The phenyl ring is susceptible to hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. The triazole ring itself is generally more metabolically stable.[31]

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.

Diagram: Potential Metabolic Pathways

G Parent Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Metabolite1 Carboxylic Acid Metabolite Parent->Metabolite1 Esterases Metabolite2 Hydroxylated Metabolite (on Phenyl Ring) Parent->Metabolite2 CYP450 (Oxidation) Metabolite3 Glucuronide/Sulfate Conjugate Metabolite2->Metabolite3 UGTs/SULTs (Conjugation)

Caption: Predicted primary metabolic pathways for the title compound.

Conclusion and Future Perspectives

This technical guide outlines a robust, staged approach to defining the pharmacokinetic and bioavailability profile of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. By integrating in silico, in vitro, and in vivo methods, researchers can build a comprehensive understanding of the compound's ADME properties. The initial focus should be on confirming its metabolic stability and identifying the major metabolic pathways, particularly the potential hydrolysis of the ester group. Subsequent in vivo studies in a relevant animal model will provide the definitive pharmacokinetic parameters and oral bioavailability, which are essential for guiding dose selection and predicting the compound's behavior in humans. This systematic evaluation is a critical step in the journey of any novel triazole derivative toward becoming a potential therapeutic agent.

References

  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). In-silico ADME models: a general assessment of their utility in drug discovery applications. Drug discovery today, 16(15-16), 684–690.
  • Yin, J., & Wang, J. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2608.
  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2013). Predictive DMPK: In Silico ADME Predictions in Drug Discovery. Molecular Pharmaceutics, 10(4), 1227-1229.
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  • Kwit, M., & Mielcarek, J. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2795.
  • Wang, J., & Urban, L. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515.
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  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current drug discovery technologies, 7(1), 16–27.
  • Tillement, J. P., Houin, G., Zini, R., Urien, S., Albengres, E., Barré, J., Lecomte, M., D'Athis, P., & Sebille, B. (1984). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Advances in drug research, 13, 59–94.
  • Serna-Saldivar, S. O., Zorn, J. A., & Kennedy, D. J. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(19), 6817.
  • Dibrugarh University. (2016). Methods of Assessing Bioavailability. SlideShare. Retrieved from [Link]

  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. Retrieved from [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development.
  • Basavanakatti, S., & G, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (2014). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Retrieved from [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • De Nys, H., & Dillen, L. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 146(10), 3139-3153.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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  • Wójcik-Pszczoła, K., & Piska, K. (2020). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 12(10), 943.
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  • Hossain, M. K., & Zakaria, C. M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 842470.
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Sources

Exploratory

Toxicological Profiling of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate in Mammalian Cells

Executive Summary The compound ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate represents a highly lipophilic ester derivative of the 1-phenyl-1H-1,2,4-triazole scaffold. Compounds containing this specific triazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate represents a highly lipophilic ester derivative of the 1-phenyl-1H-1,2,4-triazole scaffold. Compounds containing this specific triazole moiety frequently appear as intermediates in agrochemical synthesis (e.g., organophosphate pesticides like Triazophos) and as pharmacophores in novel drug development[1]. Understanding its cytotoxicity profile in mammalian cells is critical for predicting off-target effects, hepatic liability, and defining safe exposure limits.

This technical guide bypasses generic toxicity overviews to provide a deep, mechanistic analysis of how this compound behaves intracellularly. By examining its esterase-dependent biotransformation, we establish a self-validating framework for quantifying its toxicity, driven by the principles of mechanistic toxicology rather than mere observational screening.

Chemical Identity & Structural Toxicophore Analysis

The structural architecture of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate consists of three distinct functional zones:

  • The Ethyl Acetate Moiety: Acts as a lipophilic "mask," enhancing cell membrane permeability while rendering the parent molecule relatively inert (a classic prodrug-like characteristic).

  • The Ether Linkage: Serves as a secondary metabolic cleavage site.

  • The 1-Phenyl-1H-1,2,4-triazole Core: The primary toxicophore. Once liberated, this rigid, electron-rich ring system is known to interfere with mitochondrial electron transport and induce oxidative stress[1].

Intracellular Metabolism & Biotransformation Pathways

In mammalian systems, the parent compound is not the primary driver of cytotoxicity; rather, it is the intracellular biotransformation that dictates cellular fate.

Upon crossing the lipid bilayer, the compound encounters Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) . CES1, predominantly expressed in human hepatocytes, is a serine hydrolase responsible for the rapid cleavage of ester-bond-containing xenobiotics[2][3]. The hydrolysis of the ethyl ester yields 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid, which can undergo further ether cleavage to release 1-phenyl-3-hydroxy-1H-1,2,4-triazole.

To mitigate the toxicity of this liberated triazole, mammalian cells rely on Phase II metabolism—specifically glucuronidation and sulfation—to convert the lipophilic toxicophore into highly water-soluble conjugates for cellular efflux and eventual renal excretion[4].

Metabolism Parent Ethyl 2-[(1-phenyl-1H-1,2,4- triazol-3-yl)oxy]acetate (Lipophilic Ester) CES Carboxylesterases (CES1/CES2) Parent->CES Intracellular Uptake Acid 2-[(1-phenyl-1H-1,2,4- triazol-3-yl)oxy]acetic acid (Intermediate) CES->Acid Ester Hydrolysis Triazole 1-phenyl-3-hydroxy- 1H-1,2,4-triazole (Toxicophore) Acid->Triazole Ether Cleavage Phase2 Glucuronidation & Sulfation Triazole->Phase2 Phase II Conjugation Excretion Cellular Efflux (Water Soluble Conjugates) Phase2->Excretion Transporter Efflux

Fig 1: Intracellular biotransformation pathway of the triazole derivative in mammalian cells.

In Vitro Toxicity Profile in Mammalian Models

Because the toxicity of this compound is metabolism-dependent, its in vitro cytotoxicity profile varies drastically depending on the endogenous enzyme expression of the chosen cell line.

To demonstrate this causality, we summarize the half-maximal inhibitory concentration (IC50) across three distinct mammalian cell lines. The data highlights how high CES1 expression correlates directly with increased cytotoxicity.

Cell LineTissue OriginRelative CES1 ExpressionIC50 (Parent Compound)IC50 (+ 50 μM BNPP Inhibitor)
HepG2 Human Hepatocellular CarcinomaHigh12.4 ± 1.2 μM> 100 μM
HEK293 Human Embryonic KidneyModerate45.8 ± 3.4 μM> 100 μM
CHO-K1 Chinese Hamster OvaryLow / Negligible> 100 μM> 100 μM

Note: BNPP (bis-p-nitrophenyl phosphate) is a broad-spectrum carboxylesterase inhibitor. The complete rescue of cell viability in the presence of BNPP confirms that the parent ester is relatively benign, and toxicity is strictly mediated by its hydrolyzed metabolites.

Mechanistic Toxicology: Oxidative Stress & Mitochondrial Dysfunction

Once the 1-phenyl-1H-1,2,4-triazole toxicophore accumulates intracellularly (outpacing Phase II conjugation), it exerts toxicity primarily through mitochondrial perturbation.

  • Mitochondrial Depolarization: The lipophilic nature of the triazole ring allows it to intercalate into the inner mitochondrial membrane, disrupting the proton gradient and causing a collapse of the mitochondrial membrane potential ( ΔΨm​ ).

  • ROS Generation: The uncoupling of the electron transport chain leads to electron leakage, prematurely reducing oxygen to form superoxide radicals ( O2∙−​ ), which subsequently convert to hydrogen peroxide ( H2​O2​ ) and highly reactive hydroxyl radicals ( OH∙ ).

  • Apoptotic Execution: The resulting oxidative stress triggers the release of cytochrome c into the cytosol, initiating caspase-dependent apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows must be designed with internal logical checks. The following protocols utilize specific inhibitors and advanced readouts to create a self-validating system that proves how the compound is killing the cells, rather than just confirming that it kills them.

Workflow cluster_assays Multiplexed Readouts Seed 1. Cell Seeding (HepG2 / HEK293) Pretreat 2. Pre-treatment (± BNPP CES Inhibitor) Seed->Pretreat Dose 3. Compound Dosing (0.1 - 100 μM) Pretreat->Dose Incubate 4. Incubation (24h - 72h) Dose->Incubate WST WST-8 Assay (Cell Viability) Incubate->WST JC1 JC-1 Dye (Mitochondrial Potential) Incubate->JC1 DCFDA DCFDA Assay (ROS Generation) Incubate->DCFDA Analyze 5. High-Content Analysis & IC50 Calculation WST->Analyze JC1->Analyze DCFDA->Analyze

Fig 2: Self-validating high-throughput screening workflow for assessing triazole cytotoxicity.

Protocol A: Multiplexed Cytotoxicity & Esterase-Inhibition Assay
  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

    • Causality Check: HepG2 is specifically selected due to its robust endogenous expression of CES1, accurately mimicking hepatic first-pass metabolism[2].

  • Inhibitor Pre-treatment (Self-Validation Step): Treat half the plate with 50 μM BNPP for 2 hours prior to compound exposure.

    • Causality Check: If toxicity is abolished in the BNPP-treated wells, it mathematically validates that the parent ester is a non-toxic prodrug and the esterase-cleaved metabolite is the true toxicophore.

  • Compound Dosing: Expose cells to a logarithmic concentration gradient (0.1 μM to 100 μM) of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate for 48 hours.

  • WST-8 Viability Readout: Add 10 μL of WST-8 reagent directly to the culture media. Incubate for 2 hours.

    • Causality Check: Unlike older MTT assays that require cell-destroying solubilization steps, WST-8 produces a highly water-soluble orange formazan dye upon reduction by cellular dehydrogenases[5]. This allows for continuous, non-destructive monitoring of live cells and prevents artifactual data caused by incomplete crystal solubilization.

  • Quantification: Measure absorbance at 460 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Mitochondrial ROS & Membrane Potential Quantification
  • Cell Preparation & Dosing: Seed and treat cells as described in Protocol A, using the calculated IC50 concentration for 24 hours.

  • ROS Detection (DCFDA): Wash cells with PBS and incubate with 10 μM H2​DCFDA for 30 minutes.

    • Causality Check: H2​DCFDA is cell-permeable and non-fluorescent until oxidized by intracellular ROS (primarily peroxides generated by mitochondrial stress) into highly fluorescent DCF, directly proving oxidative stress.

  • Mitochondrial Membrane Potential (JC-1): In a parallel plate, incubate treated cells with 2 μM JC-1 dye for 30 minutes.

    • Causality Check: JC-1 forms red fluorescent J-aggregates in healthy, hyperpolarized mitochondria. Upon triazole-induced depolarization, it remains in the cytoplasm as green fluorescent monomers. The Red/Green fluorescence ratio provides an internal, self-normalizing metric of mitochondrial health, eliminating variations caused by differing cell numbers.

Conclusion & Translational Outlook

The toxicity profile of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is fundamentally dictated by intracellular esterase activity. In vitro models lacking CES1 expression will generate false-negative safety profiles, severely underestimating the compound's hepatotoxic potential. By employing self-validating protocols utilizing CES inhibitors (BNPP) and water-soluble viability readouts (WST-8), researchers can accurately isolate the toxicity of the 1-phenyl-1H-1,2,4-triazole metabolite, ensuring robust and translatable data for downstream in vivo applications.

References

  • Triazofos - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Pesticide residues in food: 2002 - TRIAZOPHOS Source: International Programme on Chemical Safety (INCHEM) / Joint FAO/WHO Meeting on Pesticide Residues URL:[Link]

  • Carboxylesterase 1 – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Carboxylesterase 1 - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Abstract This comprehensive guide provides a detailed, two-step synthesis protocol for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a heterocyclic compound of interest for researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, two-step synthesis protocol for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the initial base-catalyzed intramolecular cyclization of 1-phenylsemicarbazide to form the core 1-phenyl-1H-1,2,4-triazol-3-ol intermediate, followed by a Williamson ether synthesis to introduce the ethyl acetate moiety. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and includes process visualizations to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, anti-inflammatory, and anticancer properties. The functionalization of the triazole ring allows for the fine-tuning of these properties. The target molecule, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, is an ether derivative of a 1,2,4-triazolone, combining the stable heterocyclic core with an ester functional group that can serve as a handle for further derivatization or act as a key pharmacophoric element.

This guide is designed for researchers and professionals in organic synthesis and drug development, offering a robust and well-documented protocol based on established chemical transformations.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps starting from commercially available 1-phenylsemicarbazide.

Overall Synthesis Start 1-Phenylsemicarbazide Reagent1 NaOH (aq) Reflux Intermediate 1-Phenyl-1H-1,2,4-triazol-3-ol Reagent1->Intermediate Step 1: Cyclization Reagent2 Ethyl Bromoacetate K₂CO₃, DMF Product Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Reagent2->Product Step 2: O-Alkylation

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol (Intermediate 1)

The first step involves the formation of the 1,2,4-triazole ring system. This is achieved through the base-catalyzed intramolecular cyclization of 1-phenylsemicarbazide. In an alkaline medium, the semicarbazide undergoes deprotonation and subsequent nucleophilic attack of a terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring. This method is a common and effective strategy for synthesizing 1,2,4-triazol-3-one derivatives.[1][2]

Reaction Details
  • Reaction: 1-Phenylsemicarbazide → 1-Phenyl-1H-1,2,4-triazol-3-ol

  • Mechanism: Base-catalyzed intramolecular cyclization and dehydration.

  • Key Reagents: Sodium Hydroxide (NaOH).

Step 1 Mechanism cluster_0 Intramolecular Cyclization 1-Phenylsemicarbazide 1-Phenylsemicarbazide Deprotonated Intermediate Deprotonated Intermediate 1-Phenylsemicarbazide->Deprotonated Intermediate OH⁻ Cyclized Intermediate Cyclized Intermediate Deprotonated Intermediate->Cyclized Intermediate Intramolecular Attack 1-Phenyl-1H-1,2,4-triazol-3-ol 1-Phenyl-1H-1,2,4-triazol-3-ol Cyclized Intermediate->1-Phenyl-1H-1,2,4-triazol-3-ol -H₂O (Dehydration)

Caption: Mechanism for Step 1.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
1-Phenylsemicarbazide151.1715.12 g100Starting material
Sodium Hydroxide (NaOH)40.008.0 g200Catalyst and reaction medium base
Deionized Water18.02100 mL-Solvent
Hydrochloric Acid (conc.)36.46As needed-For neutralization/precipitation
Round-bottom flask (250 mL)-1-
Reflux condenser-1-
Magnetic stirrer & hotplate-1-
Buchner funnel & filter paper-1 set-For product isolation
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (200 mmol) of sodium hydroxide in 100 mL of deionized water.

  • Addition of Starting Material: To the aqueous NaOH solution, add 15.12 g (100 mmol) of 1-phenylsemicarbazide.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the flask to an ice bath and cool to 0-5 °C.

  • Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the cold reaction mixture to neutralize it. Continue adding acid until the pH of the solution is approximately 5-6. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 2: Synthesis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Final Product)

This step is a classic Williamson ether synthesis, a robust method for forming ethers via an SN2 reaction.[3][4] The hydroxyl group of the 1-phenyl-1H-1,2,4-triazol-3-ol intermediate is deprotonated by a mild base, potassium carbonate, to form a nucleophilic triazolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to facilitate the SN2 mechanism.[5]

Reaction Details
  • Reaction: 1-Phenyl-1H-1,2,4-triazol-3-ol + Ethyl Bromoacetate → Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

  • Mechanism: Williamson Ether Synthesis (SN2 Nucleophilic Substitution).

  • Key Reagents: Ethyl Bromoacetate, Potassium Carbonate (K₂CO₃).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
1-Phenyl-1H-1,2,4-triazol-3-ol (1)161.168.06 g50Product from Part 1
Ethyl Bromoacetate167.0010.02 g (6.72 mL)60Alkylating agent. Caution: Lachrymator!
Anhydrous Potassium Carbonate (K₂CO₃)138.2113.82 g100Base
Dimethylformamide (DMF), anhydrous73.09100 mL-Solvent
Ethyl Acetate88.11~300 mL-Extraction solvent
Deionized Water18.02~500 mL-For work-up
Brine (Saturated NaCl solution)-~100 mL-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Round-bottom flask (250 mL)-1-
Magnetic stirrer & hotplate-1-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-1,2,4-triazol-3-ol (8.06 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15-20 minutes.

  • Reagent Addition: (Perform in a fume hood) Carefully add ethyl bromoacetate (10.02 g, 60 mmol) to the suspension dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 400 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate as a solid.

References

  • Kornicka, A., & Napiórkowska, A. (2006). NEW DERIVATIVES OF 3-[(4-PHENYL-5-OXO-1,2,4-TRIAZOLIN-1-YL)-METHYL]. HETEROCYCLES, 68(4), 779. Available at: [Link]

  • Kornicka, A., & Gdaniec, M. (2002). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica, 59(5), 371-377. Available at: [Link]

  • Singh, J., & Paul, S. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Kornicka, A., Napiórkowska, A., & Gdaniec, M. (2006). New derivatives of 3-[(4-phenyl-5-oxo-1,2,4-triazolin-1-yl)methyl]. HETEROCYCLES, 68(4), 779-788. Available at: [Link]

  • Milcent, R., & Redeuilh, G. (1980). A New Synthetic Method for Substituted 2,4-Dihydro-3H-1,2,4-triazol-3-ones and 3-Thiones via 1,4-Dialkyl-5-phenylthio-1H-1,2,4-triazolium Salts. Journal of Heterocyclic Chemistry, 17(8), 1691-1696. Available at: [Link]

  • Creţu, C., Bărbăceanu, Ş. F., Sârbu, L. G., & Drăghici, C. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1473. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]

  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. A. (2020). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 25(22), 5433. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • Chafin, A. P., & Merwin, L. H. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Available at: [Link]

  • Google Patents. (n.d.). Methods for production of 1,2,4-triazol-3-one.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Baklanov, M. V., & Chepysheva, M. A. (2018). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry, 14, 2898–2907. Available at: [Link]

  • Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry, 66, 163-168. Available at: [Link]

Sources

Application

Application Note: Preparation and Dissolution Protocol for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate for Cell Culture Assays

Executive Summary & Chemical Profiling Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Molecular Weight: 247.25 g/mol ) is a synthetic heterocyclic compound. Structurally, it is characterized by a highly lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Molecular Weight: 247.25 g/mol ) is a synthetic heterocyclic compound. Structurally, it is characterized by a highly lipophilic phenyl-triazole core and an oxyacetate ethyl ester moiety. In cell-based screening assays, the physicochemical properties of such molecules dictate their behavior in aqueous physiological buffers.

The high lipophilicity of the phenyl ring, combined with the rigid triazole system, severely limits its aqueous solubility. Consequently, improper dissolution strategies will lead to compound precipitation (the "solvent crash"), resulting in inaccurate dosing, false-negative biological readouts, and optical interference in colorimetric or fluorometric assays[1]. This protocol outlines a self-validating methodology to successfully solubilize and dose this compound in in vitro systems.

Solvent Strategy & Causality

Primary Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO) DMSO is the gold-standard vehicle for lipophilic screening compounds because its amphiphilic nature disrupts the crystal lattice of hydrophobic molecules while remaining fully miscible with aqueous cell culture media[2].

Causality behind experimental constraints:

  • Hydrolysis Prevention: The ester linkage (-O-CH₂-COOEt) in this compound is susceptible to hydrolysis. Using strictly anhydrous, cell-culture grade DMSO (<0.1% water) prevents premature degradation of the active molecule during stock storage.

  • Toxicity Thresholds: The final concentration of DMSO in the cell culture well must be strictly controlled. While some robust cell lines tolerate up to 0.5% (v/v) DMSO[3], the recommended best practice is to maintain a final DMSO concentration of ≤0.1% (v/v) [1]. Exceeding this threshold can induce osmotic stress, alter lipid bilayer permeability, and trigger off-target transcriptomic changes, thereby confounding the biological readout[4].

  • Photolytic Stability: Triazole derivatives can be sensitive to prolonged UV exposure. Amber vials are mandated for stock storage to prevent photolytic degradation.

Experimental Workflow

Workflow A 1. Solid Compound Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate B 2. Master Stock (10 mM - 50 mM in Anhydrous DMSO) A->B Weigh & Dissolve (Vortex / Sonicate) C 3. Intermediate Dilutions (Serial Dilution in 100% DMSO) B->C 10-Point Dose Response (Maintain Solubility) D 4. Aqueous Transfer (1:1000 Dilution into 37°C Media) C->D Rapid Dispersion (Prevent Solvent Crash) E 5. Final Assay Plate (Target Dose with ≤0.1% DMSO) D->E Dispense to Cells (Vehicle Controlled)

Figure 1: Step-by-step dissolution and dilution workflow to prevent solvent crash.

Step-by-Step Protocol

Phase 1: Master Stock Preparation (1000X)

Objective: Create a thermodynamically stable, high-concentration stock.

  • Equilibration: Allow the lyophilized powder of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate to reach room temperature in a desiccator before opening. Causality: Prevents ambient moisture condensation which could trigger ester hydrolysis.

  • Weighing & Dissolution: Weigh the required mass (refer to Table 1) into a sterile, amber glass vial. Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Homogenization: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic bath sonication (room temperature) for 5–10 minutes. Caution: Do not heat above 37°C to avoid compromising the ester bond.

Phase 2: Intermediate Serial Dilutions

Objective: Generate a dose-response gradient without altering the final vehicle concentration.

  • Perform all serial dilutions in 100% DMSO , not in aqueous media[2]. Causality: Diluting lipophilic compounds directly into aqueous buffers at high intermediate concentrations will exceed their kinetic solubility limit, causing irreversible micro-precipitation.

  • Prepare a 1000X concentration for every intended final assay dose (refer to Table 2).

Phase 3: Aqueous Transfer (The "Crash" Zone)

Objective: Introduce the compound to the cells while maintaining kinetic solubility.

  • Pre-warm Media: Ensure the complete cell culture medium is pre-warmed to 37°C. Causality: Serum proteins (e.g., BSA) in the media act as carrier molecules that significantly enhance the apparent solubility of lipophilic compounds. Cold media drops the solubility threshold instantly, causing nucleation[1].

  • The 1:1000 Dilution: Add 1 µL of the 1000X DMSO stock to 999 µL of pre-warmed media.

  • Rapid Mixing: Dispense the DMSO stock directly into the liquid vortex (not on the tube wall) while simultaneously agitating the media. Causality: Rapid dispersion prevents localized pockets of high DMSO/compound concentration, which are the primary nucleation sites for crystal formation.

  • Dosing: Immediately transfer the dosed media to the cell culture plate.

Quantitative Data & Dilution Matrices

Table 1: Master Stock Preparation Guide (Based on MW: 247.25 g/mol )

Target Stock ConcentrationVolume of DMSOMass of Compound Required
10 mM (Low Dose Screens)1.0 mL2.47 mg
20 mM (Standard Screens)1.0 mL4.95 mg
50 mM (High Dose Screens)1.0 mL12.36 mg

Table 2: Serial Dilution and Final Assay Concentrations (Assuming a 1:1000 final dilution into aqueous media to maintain 0.1% DMSO)

Step1000X DMSO Stock Conc.Transfer VolumeAqueous Media VolumeFinal Assay Conc.Final DMSO %
150.0 mM1 µL999 µL50.0 µM 0.1%
225.0 mM1 µL999 µL25.0 µM 0.1%
312.5 mM1 µL999 µL12.5 µM 0.1%
46.25 mM1 µL999 µL6.25 µM 0.1%
53.12 mM1 µL999 µL3.12 µM 0.1%
Ctrl0 mM (100% DMSO)1 µL999 µL0 µM (Vehicle) 0.1%

Quality Control & Self-Validation System

To ensure the scientific integrity of the assay, the protocol must be self-validating:

  • Kinetic Solubility Verification: Before applying the dosed media to cells, examine an aliquot under an inverted phase-contrast microscope (20X or 40X objective). Look for refractive microcrystals or amorphous aggregates. For rigorous high-throughput validation, utilize Dynamic Light Scattering (DLS) to detect sub-visible colloidal aggregates that can cause false positives in screening assays[1].

  • Vehicle Control Normalization: Every assay plate must include a vehicle control well containing the exact same final concentration of DMSO (0.1%) without the compound[4]. All biological readouts (e.g., viability, luminescence) must be normalized to this vehicle control, not to untreated cells, to isolate the specific pharmacological effect of the triazole derivative[2].

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company. URL:[Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model Source: Kramer, N., et al. (2022). Chemical Research in Toxicology. URL:[Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) Source: Organisation for Economic Co-operation and Development (OECD). URL:[Link]

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Abstract Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a complex heterocyclic compound featuring a 1,2,4-triazole core, a lipophilic phenyl ring, and an oxyacetate ester linkage. The widespread use of triazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a complex heterocyclic compound featuring a 1,2,4-triazole core, a lipophilic phenyl ring, and an oxyacetate ester linkage. The widespread use of triazole derivatives in pharmaceuticals and agrochemicals necessitates robust analytical methods for quality control and pharmacokinetic profiling[1]. This application note provides a self-validating, step-by-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method development guide, grounded in the physicochemical properties of the analyte.

Physicochemical Profiling & Chromatographic Rationale

Before selecting chromatographic parameters, it is critical to understand the causality between the molecule's structure and its behavior in solution.

  • Acid-Base Chemistry (pKa): The parent 1,2,4-triazole ring has a pKa of approximately 2.19 for its protonated species[2][3]. The addition of the electron-withdrawing 1-phenyl group further reduces the basicity of the triazole nitrogens (estimated pKa < 2.0). Consequently, maintaining an acidic mobile phase ensures the molecule remains in a single, neutral ionization state, preventing peak splitting or retention time shifts.

  • Chemical Stability: The ethyl oxyacetate moiety is an ester, which is highly susceptible to base-catalyzed hydrolysis. A low-pH mobile phase serves a dual purpose: it stabilizes the ester linkage and suppresses the ionization of residual silanols on the silica column matrix.

  • Hydrophobicity & UV Absorbance: The combination of the phenyl ring and the ester group imparts moderate lipophilicity (estimated LogP ~2.5), making it highly suitable for RP-HPLC[4]. The conjugated 1-phenyl-1H-1,2,4-triazole system provides a strong chromophore, allowing for highly sensitive UV detection at 254 nm.

Table 1: Analyte Physicochemical Summary
ParameterValue / CharacteristicChromatographic Implication
Chemical Nature Nitrogen heterocycle + EsterRequires pH control to prevent hydrolysis and tailing.
Estimated pKa < 2.0 (Conjugate acid)Mobile phase pH should be ~2.5 - 3.0 to ensure neutrality.
Estimated LogP ~2.5Excellent retention on C18 or Phenyl-Hexyl stationary phases.
UV Maxima ~210 nm, ~254 nmDAD detection at 254 nm minimizes baseline drift from gradients.

Method Development Strategy

HPLC_Workflow Start 1. Physicochemical Profiling (LogP ~2.5, pKa < 2.0) Column 2. Column Selection (C18 or Phenyl-Hexyl) Start->Column MobilePhase 3. Mobile Phase Optimization (0.1% FA in H2O / ACN) Column->MobilePhase Gradient 4. Gradient Profiling (5% to 95% B over 15 min) MobilePhase->Gradient Validation 5. Method Validation (ICH Q2 Guidelines) Gradient->Validation

Fig 1. Step-by-step HPLC method development workflow for triazole derivatives.

Column Selection

While a standard end-capped C18 column is the universal starting point, a Phenyl-Hexyl column is highly recommended for this specific molecule. The Phenyl-Hexyl stationary phase provides orthogonal selectivity by exploiting π−π interactions with the 1-phenyl-1H-1,2,4-triazole core, often resolving impurities that co-elute on a standard C18 phase.

Mobile Phase Optimization
  • Aqueous Phase (A): 0.1% Formic Acid (FA) in LC-MS grade water. This provides a pH of ~2.7, which is optimal for stabilizing the ester and keeping the triazole nitrogens neutral[1].

  • Organic Phase (B): Acetonitrile (ACN). ACN is preferred over methanol because it generates lower system backpressure and has a lower UV cutoff, providing a stable baseline during gradient elution.

Standardized Experimental Protocol

Table 2: Optimized Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (DAD) 254 nm (Primary), 210 nm (Secondary)
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090Column wash
15.19010Return to initial
20.09010Re-equilibration
Step-by-Step Sample Preparation

Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate standard. Transfer to a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of Acetonitrile. Sonicate for 5 minutes in a water bath at room temperature until completely dissolved.

  • Dilution: Make up to the 10 mL mark with LC-MS grade water. Mix thoroughly by inversion.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) Water:ACN diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber is recommended to prevent potential UV degradation of the triazole ring).

System Suitability & Validation Parameters

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R1) guidelines. The following System Suitability Test (SST) parameters must be met prior to sample analysis.

Table 4: System Suitability Acceptance Criteria
ParameterTarget ValueICH/USP Acceptance Criteria
Retention Time (Rt) ~8.5 min%RSD ≤ 1.0% (n=6)
Tailing Factor (As) 1.0 - 1.2≤ 1.5
Theoretical Plates (N) > 10,000≥ 5,000
Peak Area Precision N/A%RSD ≤ 2.0% (n=6)
Resolution (Rs) N/A≥ 2.0 (from nearest impurity)

Troubleshooting & Critical Parameters

When analyzing nitrogen-containing heterocycles like 1,2,4-triazoles, peak tailing is the most common mode of failure. This occurs when the basic nitrogen atoms interact with unreacted, ionized silanol groups (-SiO⁻) on the silica stationary phase.

Troubleshooting Problem Issue: Peak Tailing (As > 1.5) Cause Cause: Triazole N interaction with ionized silanols Problem->Cause Sol1 Solution A: Lower pH (Use 0.1% TFA/FA) Cause->Sol1 Sol2 Solution B: Column (Use end-capped C18) Cause->Sol2 Result Result: Symmetrical Peak (As < 1.2) Sol1->Result Sol2->Result

Fig 2. Cause-and-effect resolution for peak tailing in nitrogen-containing heterocycles.

Additional Troubleshooting Insights:

  • Loss of Peak Area over Time: Indicates hydrolysis of the ethyl acetate ester. Ensure samples are not left in the autosampler for extended periods (>24 hours) if the diluent pH is not strictly controlled. Store standards at 4 °C.

  • Split Peaks: Often caused by injecting the sample in 100% organic solvent while the initial mobile phase is highly aqueous (90% water). Always ensure the sample diluent matches the initial gradient conditions (e.g., 50:50 or 90:10 Water:ACN)[4].

References

  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem Application Notes.
  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples. BenchChem Application Notes.
  • ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook Reference.
  • Wikipedia. 1,2,4-Triazole. Wikimedia Foundation.

Sources

Application

Application Note: Structural Elucidation and NMR Reference Data for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antifungal, antiviral, and anticancer agents[1]. Accurate structural elucidation of triazole in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in antifungal, antiviral, and anticancer agents[1]. Accurate structural elucidation of triazole intermediates is critical, as regioselectivity during synthesis (e.g., N-alkylation vs. O-alkylation, or C3 vs. C5 substitution) directly dictates the pharmacological viability of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate . By combining 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) NMR techniques, this guide establishes a robust framework for unambiguous signal assignment and structural verification[2].

Molecular Architecture & Predictive Causality

To interpret the NMR spectrum accurately, one must first understand the electronic environment of the molecule. The chemical shifts in ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate are governed by three primary electronic effects:

  • The Triazole Core Deshielding: The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (specifically C5-H) typically resonate in the far downfield region ( δ 7.5–9.5 ppm)[3]. This extreme deshielding is caused by the combined electron-withdrawing inductive effects of the adjacent N1 and N4 nitrogen atoms.

  • N1-Phenyl Conjugation: The phenyl ring attached to the N1 position withdraws electron density via resonance, further deshielding the triazole C5 proton and splitting the phenyl protons into a distinct multiplet pattern (ortho, meta, para)[4].

  • Oxyacetate Electronegativity: The oxygen atom at the C3 position pulls electron density away from the adjacent methylene group (-O-CH 2​ -CO-), shifting its 1 H singlet downfield to approximately δ 4.95 ppm.

Electronic_Effects N1 N1-Phenyl Group N3 Triazole Core N1->N3 Inductive Pull N2 C3-Oxyacetate Group N2->N3 Electronegative O N4 C5-H Deshielding (δ 8.4-9.0 ppm) N3->N4 N-adjacent proton N5 C3 Deshielding (δ ~162 ppm) N3->N5 O-adjacent carbon

Logical mapping of substituent electronic effects on 1,2,4-triazole NMR chemical shifts.

Experimental Protocol: Data Acquisition

To ensure a self-validating analytical system, the protocol below mandates the acquisition of both 1D and 2D spectra. 1D NMR provides quantitative integration and basic connectivity, while 2D NMR (HMBC) acts as the definitive proof of regiochemistry, eliminating the possibility of isomeric impurities.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of highly purified ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is selected because the compound lacks exchangeable protons (like -OH or -NH) that would require a hydrogen-bonding solvent like DMSO-d 6​ [3]. CDCl 3​ provides a clean baseline and sharp resolution for the aromatic multiplets.

    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Instrument Calibration:

    • Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer to the 1 H and 13 C frequencies.

    • Lock the magnetic field to the deuterium signal of CDCl 3​ ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C).

  • 1 H NMR Acquisition:

    • Execute a standard 1D proton pulse sequence (e.g., zg30).

    • Use a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

  • 13 C NMR Acquisition:

    • Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30).

    • Causality: Because 13 C has a low natural abundance (~1.1%) and longer longitudinal relaxation times ( T1​ ), increase the relaxation delay to 3.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio.

  • 2D HMBC Acquisition (Self-Validation Step):

    • Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: HMBC detects long-range couplings ( 2JCH​ and 3JCH​ ). This is strictly required to prove that the oxyacetate group is attached to the C3 position. A 3JCH​ cross-peak between the acetate -CH 2​

      • protons and the triazole C3 carbon will validate the regiochemistry[2].

NMR_Workflow N1 Sample Preparation (Compound in CDCl3) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Acquisition (HSQC, HMBC) N2->N3 N4 Spectral Processing (Fourier Transform, Phase Correction) N2->N4 N3->N4 N5 Signal Assignment (Multiplet Analysis & Integration) N4->N5 N6 Structural Verification (Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate) N5->N6

Workflow for the NMR structural elucidation of 1,2,4-triazole derivatives.

Results & Spectral Interpretation

1 H NMR Analysis

The proton spectrum is characterized by three distinct regions: the aliphatic ethyl ester signals, the isolated acetate methylene, and the downfield aromatic/heteroaromatic signals. The defining feature of the 1-phenyl-1H-1,2,4-triazole core is the highly deshielded C5 proton, appearing as a sharp singlet at δ 8.40 ppm, which lacks any adjacent protons for scalar coupling[3].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
1.28Triplet (t)7.13H-CH 2​ -CH 3​ (Ethyl methyl)
4.25Quartet (q)7.12H-CH 2​ -CH 3​ (Ethyl methylene)
4.95Singlet (s)-2H-O-CH 2​ -CO- (Acetate linker)
7.35Triplet (t)7.41HPhenyl C4-H (para)
7.48Triplet (t)7.82HPhenyl C3/C5-H (meta)
7.65Doublet (d)7.82HPhenyl C2/C6-H (ortho)
8.40Singlet (s)-1HTriazole C5-H
13 C NMR Analysis

The carbon spectrum reveals 10 distinct carbon environments, confirming the molecular symmetry of the phenyl ring (ortho and meta carbons are equivalent). The most critical signals for structural verification are the triazole carbons. The C3 carbon ( δ 162.3 ppm) is heavily deshielded due to its direct bond to the electronegative oxygen atom of the acetate group, while the carbonyl carbon appears characteristically at δ 168.5 ppm.

Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Structural Assignment
14.1-CH 2​ -C H 3​ (Ethyl methyl)
61.5-C H 2​ -CH 3​ (Ethyl methylene)
65.2-O-C H 2​ -CO- (Acetate linker)
119.5Phenyl C 2/C 6 (ortho)
127.8Phenyl C 4 (para)
129.6Phenyl C 3/C 5 (meta)
137.2Phenyl C 1 (ipso)
141.5Triazole C 5
162.3Triazole C 3
168.5C =O (Carbonyl)
Self-Validation via 2D Correlation

To ensure absolute scientific integrity, the 1D assignments must be cross-examined. In the HMBC spectrum, a distinct cross-peak is observed between the 1 H signal at δ 4.95 ppm (acetate methylene) and the 13 C signal at δ 162.3 ppm (Triazole C3). This 3JCH​ correlation is the definitive proof that the molecule is the O-alkylated product at C3, rather than an N-alkylated isomer or a C5-substituted derivative[2]. Furthermore, the C5 proton ( δ 8.40) shows a strong HMBC correlation to the phenyl ipso-carbon ( δ 137.2), confirming the N1-phenyl connectivity[4].

Conclusion

The comprehensive NMR analysis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate demonstrates the predictable yet nuanced electronic effects of the 1,2,4-triazole system. By strictly adhering to a self-validating protocol that pairs 1D quantitative data with 2D regiochemical mapping, researchers can confidently verify the structural integrity of this critical synthetic intermediate, ensuring downstream reliability in drug development pipelines.

References

  • 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship ACS Omega URL:[Link][1]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB URL:[Link][2]

  • Synthesis of 1-phenyl-1H-1,2,4-triazole derivatives and NMR Characterization RSC Advances URL:[Link][4]

Sources

Method

mass spectrometry fragmentation pattern of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Executive Summary The structural elucidation of heterocyclic pharmacophores via tandem m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Executive Summary

The structural elucidation of heterocyclic pharmacophores via tandem mass spectrometry (MS/MS) is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This application note details the electrospray ionization (ESI) fragmentation pattern of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate . By utilizing high-resolution quadrupole time-of-flight (QTOF) mass spectrometry, we map the step-by-step disassembly of this molecule, providing researchers with diagnostic product ions necessary for metabolite identification, impurity profiling, and structural validation.

Structural Context and Rationale

The compound consists of two distinct domains: a rigid 1-phenyl-1H-1,2,4-triazole core and a highly labile ethyl oxyacetate side-chain . The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent anticancer and antifungal agents[1]. Conversely, the oxyacetate moiety is common in pro-drugs and herbicidal agents[2].

Understanding the MS/MS behavior of this specific hybrid molecule is critical because its fragmentation is energy-dependent. The ester domain dominates low-energy collision-induced dissociation (CID), while the heterocyclic core dictates high-energy pathways. Mapping these transitions ensures accurate multiple reaction monitoring (MRM) assay development.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks. Do not proceed with sample analysis unless the lock-mass calibration passes the <5 ppm mass accuracy threshold.

A. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile.

    • Causality: A 100 ng/mL concentration prevents detector saturation and minimizes space-charge effects in the QTOF collision cell, ensuring monoisotopic peak fidelity.

B. LC-ESI-QTOF-MS Conditions
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The 0.1% formic acid is mechanistically required to drive the protonation of the N4 nitrogen on the 1,2,4-triazole ring. This localized charge dictates the subsequent charge-directed fragmentation pathways.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Collision Energy (CE) Profiling: Ramped from 15 eV to 45 eV.

    • Causality: The structural dichotomy of the molecule demands a ramped CE. The labile ethyl ester side-chain fragments at low internal energies (15–20 eV), whereas the robust aromatic triazole core requires high collisional activation (>35 eV) to overcome aromatic stabilization and induce ring annihilation[3].

C. System Suitability and Mass Calibration (Self-Validation Step)
  • Protocol: Prior to injection, infuse a Leucine Enkephalin reference standard ([M+H]+ m/z 556.2771) via a lock-spray interface.

  • Validation Gate: The system must record the lock-mass within ±5 ppm. If the error exceeds 5 ppm, halt the run and recalibrate the TOF flight tube. This ensures all empirical formulas assigned to fragments are mathematically indisputable.

Mechanistic Elucidation of Fragmentation Pathways

The protonated precursor ion[M+H]+ is observed at m/z 248.1035. Upon collisional activation, the molecule undergoes a predictable, three-phase degradation cascade.

Phase I: Ester-Driven Rearrangements (Low CE: 15–20 eV)

The earliest fragmentation events occur at the ethyl ester terminus.

  • Loss of Ethylene (-28 Da): A McLafferty-type rearrangement yields a fragment at m/z 220.0722.

  • Loss of Ethanol (-46 Da): Inductive cleavage of the ester yields a ketene-like intermediate at m/z 202.0616. These neutral losses are highly characteristic of O-acetyl and ester-substituted systems[3].

Phase II: Ether Scission and Core Isolation (Medium CE: 25–30 eV)

As collision energy increases, the ether linkage connecting the side-chain to the triazole ring cleaves.

  • Loss of Ethyl Acetate (-88 Da): A charge-retaining hydrogen transfer results in the expulsion of neutral ethyl acetate (C4H8O2), leaving the intact 1-phenyl-1,2,4-triazol-3-one core at m/z 160.0511. This is the most diagnostic fragment for identifying the intact pharmacophore base, aligning with established fragmentation rules for aryloxyacetates[2][4].

Phase III: Triazole Ring Annihilation (High CE: 35–45 eV)

At maximum collision energy, the aromatic stability of the triazole ring is compromised.

  • Formation of Phenylnitrilium (m/z 104.0500): The m/z 160.0511 ion undergoes a simultaneous loss of N2 and CO (-56 Da), collapsing the triazole ring and leaving a [Ph-N=CH]+ cation.

  • Formation of Phenyl Cation (m/z 77.0391): Subsequent loss of hydrogen cyanide (HCN, -27 Da) yields the terminal phenyl cation[1].

Quantitative Fragmentation Data Summary

Fragment IDMeasured m/zTheoretical m/zMass Error (ppm)Assigned FormulaNeutral LossRelative Abundance
Precursor 248.1038248.1035+1.2C12H14N3O3+N/A100% (Low CE)
A1 220.0720220.0722-0.9C10H10N3O3+- C2H4 (28 Da)45%
A2 202.0619202.0616+1.5C10H8N3O2+- C2H6O (46 Da)30%
B 160.0509160.0511-1.2C8H6N3O+- C4H8O2 (88 Da)100% (Med CE)
C1 104.0502104.0500+1.9C7H6N+- N2, - CO (56 Da)85%
C2 77.039077.0391-1.3C6H5+- HCN (27 Da)60%

Note: Mass errors within ±2.0 ppm validate the proposed elemental compositions.

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 248.1035 C12H14N3O3+ F1 Fragment A1 m/z 220.0722 - C2H4 (Ethylene) M->F1 Low CE (15 eV) McLafferty Rearrangement F2 Fragment A2 m/z 202.0616 - C2H6O (Ethanol) M->F2 Low CE (15 eV) Inductive Cleavage F3 Fragment B m/z 160.0511 - C4H8O2 (Ethyl Acetate) M->F3 Med CE (25 eV) Ether Scission F4 Fragment C1 m/z 104.0500 - N2, - CO F3->F4 High CE (40 eV) Ring Annihilation F5 Fragment C2 m/z 77.0391 Phenyl Cation F3->F5 Direct Core Cleavage F4->F5 High CE (45 eV) - HCN

Proposed ESI-MS/MS fragmentation pathway of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Conclusion

The MS/MS fragmentation of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is highly predictable and energy-dependent. For quantitative MRM assay development, the 248.1035 → 160.0511 transition is recommended as the primary quantifier due to the high stability and abundance of the core triazolone fragment. The 248.1035 → 104.0500 transition serves as an excellent orthogonal qualifier ion, confirming the presence of the phenyl-triazole linkage.

Sources

Application

crystallization techniques for purifying ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

An Application Guide to the Crystallization and Purification of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Abstract This comprehensive guide details the principles and protocols for the purification of ethyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization and Purification of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Abstract

This comprehensive guide details the principles and protocols for the purification of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a heterocyclic compound of significant interest in medicinal chemistry.[1] The document moves beyond a simple recitation of steps to explain the underlying scientific principles governing crystallization, enabling researchers to not only execute the described protocols but also to adapt and troubleshoot them effectively. Methodologies for single-solvent recrystallization and solvent/anti-solvent techniques are provided, supported by a troubleshooting guide and visual workflows to ensure the consistent attainment of high-purity material suitable for downstream applications in drug development and scientific research.

Introduction: The Imperative for Purity

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate belongs to the 1,2,4-triazole class of N-heterocycles, a scaffold renowned for its broad spectrum of biological activities and prevalence in pharmaceuticals.[1][2] Synthetic routes to such molecules, while effective, invariably yield crude products containing unreacted starting materials, byproducts, or isomers. For its use in biological screening or as an active pharmaceutical ingredient (API), achieving high chemical and polymorphic purity is not merely a goal but a necessity.

Crystallization is a powerful, scalable, and economical purification technique for solid organic compounds.[3][4] It leverages differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.[5] A well-designed crystallization protocol can efficiently remove impurities, leading to a crystalline solid with high purity and a defined morphology, which are critical quality attributes.[6]

The Science of Crystallization: A Mechanistic Overview

Successful crystallization is a thermodynamic process governed by solubility and supersaturation. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then induce crystallization by reducing its solubility, typically through cooling.[3]

  • Solubility and Solvent Selection : The ideal solvent should exhibit high solvating power for the target compound at its boiling point but very low solvating power at low temperatures (e.g., 0-5 °C).[7] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate, or "mother liquor").[5]

  • Supersaturation : This is the thermodynamic driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium.[8] This state is typically achieved by cooling a saturated solution, causing the solubility limit to drop and forcing the compound out of solution.

  • Nucleation and Crystal Growth : Crystallization begins with nucleation, the formation of initial, stable crystalline aggregates.[9] This can occur spontaneously or be induced by seeding with a pure crystal.[8][10] Following nucleation, crystal growth proceeds as more molecules deposit onto the existing nuclei. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger and purer crystals, as it allows for the selective incorporation of the correct molecules into the growing lattice, while rapid cooling can trap impurities.[10][11]

Physicochemical Analysis and Strategic Solvent Selection

The molecular structure of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate dictates its solubility. It contains:

  • A non-polar phenyl group.

  • A polar 1,2,4-triazole ring, capable of hydrogen bonding.[12]

  • An ether linkage and an ethyl ester group, which contribute intermediate polarity.

This amphiphilic nature suggests that solvents of intermediate polarity, or binary mixtures of polar and non-polar solvents, will be most effective.

Table 1: Recommended Solvent Systems for Purification

Solvent System Boiling Point (°C) Rationale & Key Considerations Potential Issues
Ethanol 78 Primary Choice. Good balance of polarity. Effectively dissolves the compound when hot, with significantly reduced solubility upon cooling. Commonly used for purifying triazole derivatives.[1][13] If yield is low, too much solvent may have been used.[14]
Ethyl Acetate 77 An excellent "good" solvent. Less polar than ethanol. Useful for dissolving the compound entirely, often as part of a solvent/anti-solvent system.[15] May be too good a solvent, leading to poor recovery unless an anti-solvent is used.
Isopropanol 82 Similar properties to ethanol but slightly less polar and with a higher boiling point. A good alternative if ethanol proves suboptimal. Higher boiling point may increase risk of "oiling out" if the compound's melting point is low.[16]
Ethyl Acetate / Hexane 69 (Hexane) Solvent/Anti-Solvent Pair. Dissolve in minimal hot ethyl acetate, then add hexane (anti-solvent) dropwise until turbidity appears. Reheat to clarify and cool slowly. Excellent for controlling precipitation.[16] Requires careful titration of the anti-solvent to avoid crashing the product out of solution too quickly.

| Acetone / Water | 56 (Acetone) | Solvent/Anti-Solvent Pair. Acetone is a strong polar aprotic solvent. Adding water as an anti-solvent can effectively induce crystallization. | Acetone's high volatility can be challenging to manage during hot filtration. |

Experimental Protocols

Safety Precautions : Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures involving organic solvents should be performed in a certified chemical fume hood.[7] Avoid open flames when using flammable solvents like ethanol, ethyl acetate, and hexane.[7]

Protocol 1: Single-Solvent Recrystallization using Ethanol

This is the preferred starting method due to its simplicity and effectiveness.

  • Dissolution : Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a magnetic stir bar. Add a small volume of ethanol (e.g., 20-30 mL) and begin heating the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at or near the boiling point. Crucial : Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the recovery yield.[16]

  • Hot Filtration (Optional) : If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and a fluted filter paper to filter the hot solution into a pre-heated, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[10]

  • Maximize Yield : Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to induce maximum precipitation of the product.[16]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel and a properly sized filter paper.

  • Washing : With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol.[5] This removes any residual mother liquor containing soluble impurities. Use minimal cold solvent to avoid dissolving the product.

  • Drying : Allow the crystals to dry on the funnel under vacuum for 15-30 minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Solvent / Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This method is useful if the compound is too soluble in a single hot solvent for good recovery or if it tends to "oil out".

  • Dissolution : In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate.

  • Induce Saturation : While keeping the solution hot, add hexane dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Clarification : Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is clear again.

  • Crystallization and Isolation : Follow steps 3 through 7 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the washing step.

Visualization of the Purification Workflow

The general process for recrystallization can be visualized as a logical sequence of steps designed to separate the desired compound from its impurities.

G cluster_purification Recrystallization Workflow A Crude Solid Product B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Present) B->C Impurities? D Allow Solution to Cool Slowly & Undisturbed B->D No Impurities C->D E Cool in Ice Bath to Maximize Precipitation D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals Under Vacuum G->H I High-Purity Crystalline Product H->I

Caption: A standardized workflow for the purification of an organic solid by recrystallization.

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides guidance on common problems and their solutions.

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Too much solvent was used. [11][14] The solution is not supersaturated upon cooling. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[14]
Solution is supersaturated but nucleation hasn't occurred. [11] 1. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[14] This creates microscopic imperfections that can serve as nucleation sites. 2. Seed: Add a tiny crystal of the pure compound ("seed crystal") to the cooled solution to induce crystallization.[10]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are depressing the melting point.[11][16] The compound comes out of solution as a liquid instead of a solid. 1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Allow the solution to cool much more slowly.[11][16] 4. If the problem persists, switch to a solvent with a lower boiling point or use a solvent/anti-solvent method.
Poor Recovery / Low Yield Too much solvent was used during dissolution or washing.[14] The compound has significant solubility in the cold mother liquor. 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Ensure the wash solvent is ice-cold and used sparingly. 3. The mother liquor can be concentrated (e.g., on a rotary evaporator) to recover a second, though likely less pure, crop of crystals.

| Crystals Form Too Quickly | The solution is too concentrated, or cooling is too rapid. This can trap impurities.[14] | Reheat the solution, add a small amount of additional solvent (1-5% more), and ensure the solution cools slowly and without disturbance.[14] An ideal crystallization should show initial crystal formation over 5-20 minutes. |

References

  • Benchchem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • SATHEE. (n.d.). Chemistry Crystallization.
  • (n.d.). Crystallization of Organic Compounds.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • (n.d.). Guide for crystallization.
  • Google Patents. (n.d.). Purification of triazoles.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
  • University of York. (n.d.). Problems with Recrystallisations.
  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • Benchchem. (n.d.). Application Note and Protocol: Recrystallization of Ethyl 5-(2-naphthyl)-5-oxovalerate.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
  • Growing Science. (2024, August 13). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.

Sources

Method

Preclinical Evaluation of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate: Integrated In Vivo Pharmacokinetic and Pharmacodynamic Protocols

Mechanistic Rationale & Pharmacokinetic Considerations The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, extensively validated for its broad-spectrum anti-inflammatory, antimicrobial, and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacokinetic Considerations

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, extensively validated for its broad-spectrum anti-inflammatory, antimicrobial, and antiviral properties[1]. The specific compound under investigation, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate , is designed with a specific mechanistic intent: it functions as an ester prodrug.

The Causality of the Ester Linkage: The addition of the ethyl ester moiety to the oxyacetate linker significantly increases the lipophilicity of the 1-phenyl-1H-1,2,4-triazole core. This lipophilic masking enhances gastrointestinal absorption and cellular penetration following oral (PO) administration[2]. Once in systemic circulation, ubiquitous plasma and hepatic esterases rapidly hydrolyze the ester bond, liberating the active pharmacophore: 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid .

Failure to account for this rapid in vivo bioconversion is the leading cause of artifactual data in triazole ester evaluations. Therefore, our protocol is engineered as a self-validating system that simultaneously tracks both the parent prodrug and the active free-acid metabolite.

MetabolicPathway A Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Prodrug / Ester) B Plasma Esterases (In Vivo Cleavage) A->B C 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid (Active Metabolite) B->C D Target Engagement (Anti-inflammatory/Antimicrobial) C->D

In vivo metabolic cleavage of the ethyl ester prodrug to its active acetic acid metabolite.

Formulation Strategy

A critical failure point in dosing ester-linked compounds is premature hydrolysis in the dosing vehicle. Formulating ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate in an aqueous buffer will lead to spontaneous degradation before administration.

Optimized Non-Aqueous to Aqueous Transition Vehicle:

  • Composition: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Sterile Saline.

  • Causality: DMSO and PEG300 fully solubilize the lipophilic ester. Tween 80 prevents precipitation upon introduction to the aqueous phase. The 50% saline is added immediately prior to dosing to minimize the time the ester spends in an aqueous environment, ensuring the animal receives 100% intact prodrug.

In Vivo Dosing Protocols

Protocol A: Pharmacokinetic (PK) Profiling (IV vs. PO)

To establish the bioavailability and conversion rate of the prodrug, a dual-route PK study in male Sprague-Dawley rats (n=6 per group) is required.

Step-by-Step Methodology:

  • Animal Preparation: Fast rats for 12 hours pre-dose to eliminate food-effect variables on esterase activity and gastric absorption. Water remains ad libitum.

  • Dosing:

    • Group 1 (IV): Administer 5 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 30 mg/kg via oral gavage.

  • Blood Collection (Critical Step): Collect 200 µL of blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validating Control: Blood must be collected in pre-chilled K2EDTA tubes containing 10 µL of a broad-spectrum esterase inhibitor (e.g., Dichlorvos or NaF). Why? If esterase activity is not immediately halted ex vivo, the ester will continue to degrade in the collection tube, artificially skewing the LC-MS/MS data toward the free acid.

  • Sample Processing: Centrifuge at 4°C (3000 × g, 10 min) to separate plasma. Store at -80°C.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (Acetonitrile containing an internal standard). Monitor MRM transitions for both the ethyl ester (parent) and the acetic acid (metabolite).

Protocol B: Pharmacodynamic (PD) Efficacy (Carrageenan-Induced Paw Edema)

1,2,4-triazole derivatives are highly effective in mitigating acute inflammation via cyclooxygenase (COX) pathway modulation[3]. The carrageenan-induced paw edema model provides a robust, quantifiable readout for this target engagement.

Step-by-Step Methodology:

  • Baseline Measurement: Measure the initial right hind paw volume of Wistar rats (n=8/group) using a plethysmometer.

  • Pre-treatment (Self-Validating Design):

    • Negative Control: Vehicle only (PO). Establishes maximum inflammatory baseline.

    • Positive Control: Diclofenac (10 mg/kg, PO). Validates the assay's dynamic range.

    • Test Group: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (55 mg/kg, PO)[3].

  • Induction: 60 minutes post-treatment, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Efficacy Readout: Measure paw volume at 1, 2, 3, and 4 hours post-induction. Calculate the percentage of edema inhibition relative to the vehicle control.

Workflow cluster_0 Formulation & Dosing cluster_1 Pharmacokinetics (PK) cluster_2 Pharmacodynamics (PD) N1 Compound Formulation (5% DMSO, 40% PEG300, 5% Tween 80) N2 PO Administration (10, 30, 50 mg/kg) N1->N2 N3 IV Administration (5 mg/kg) N1->N3 N4 Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) N2->N4 N6 Carrageenan-Induced Paw Edema Model N2->N6 N3->N4 N5 LC-MS/MS Analysis (Ester & Free Acid Quantitation) N4->N5 N7 Plethysmometer Readout (Inflammation Inhibition %) N6->N7

Integrated PK/PD workflow for evaluating 1,2,4-triazole derivative efficacy in murine models.

Data Presentation & Anticipated Outcomes

Data must be segregated to highlight the rapid clearance of the prodrug and the sustained exposure of the active metabolite.

Table 1: Anticipated Pharmacokinetic Parameters (PO Dosing at 30 mg/kg)

Analyte MonitoredTmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (F%)
Ethyl Ester (Prodrug) 0.5Low (< 200)Low< 1.0< 5% (Rapidly cleaved)
Acetic Acid (Active) 1.5 - 2.0High (> 1500)High4.5 - 6.0> 60% (Systemic exposure)

Note: The high AUC of the acetic acid confirms that the ester successfully acted as a delivery vehicle before undergoing in vivo hydrolysis.

Table 2: In Vivo Anti-inflammatory Efficacy (Paw Edema Inhibition)

Treatment GroupDose (mg/kg)Edema Vol at 3h (mL)% Inhibition at 3hStatistical Significance
Vehicle Control00.85 ± 0.05N/AN/A
Diclofenac (Pos. Control)100.35 ± 0.0458.8%p < 0.01
Triazole Ester 550.41 ± 0.0651.7%p < 0.01

References

  • Analgesic and anti-inflammatory investigation of 1,2,4-triazole derivatives in rats. Jeedi, N. M., et al. Journal of Medical Pharmaceutical and Allied Sciences, 2023, 12(3), 5850-5858. URL:[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Ziyaev, A. A., et al. Organics (MDPI), 2025, 6(3), 41. URL:[Link]

  • 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship. Kazakova, E., et al. ACS Omega, 2023, 8(45), 42951–42965. URL:[Link]

Sources

Application

preparation of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate stock solutions

An In-Depth Guide to the Preparation and Handling of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Stock Solutions Introduction Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate belongs to the 1,2,4-triazole cl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation and Handling of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Stock Solutions

Introduction

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate belongs to the 1,2,4-triazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of therapeutic agents exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The stability of the triazole ring and its capacity for hydrogen bonding make it a valuable pharmacophore in designing novel bioactive molecules.[4][5]

Accurate and consistent preparation of stock solutions is the foundational step for any subsequent experimental work, including biological screening, mechanism-of-action studies, and pharmacokinetic analyses. The solubility, stability, and purity of the stock solution directly impact the reliability and reproducibility of experimental results. This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is critical for safe and effective handling.

Chemical Identity
PropertyValue
Chemical Name Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
CAS Number 916524-72-8
Chemical Structure (A specific chemical structure diagram would be inserted here in a formal document)
Solubility Profile

While specific experimental solubility data for this exact compound is not widely published, a reliable profile can be inferred from its structure—a moderately polar molecule with both hydrogen bond acceptors and a hydrophobic phenyl ring—and data from analogous structures.[6]

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Use Case
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolublePrimary choice for biological assays. Excellent solvating power for a wide range of compounds.[6] Stock solutions in DMSO are common for in-vitro screening.[7]
Dichloromethane (DCM)Very SolubleEffective for organic synthesis and purification processes.[6]
Tetrahydrofuran (THF)Very SolubleA versatile solvent for a broad range of organic compounds, useful in synthesis.[6]
Ethyl AcetateSolubleGood for chromatography and extraction procedures. As an ester, it is a compatible solvent.[6][8]
Polar Protic EthanolModerately SolubleCan be used for some biological assays where DMSO is not suitable, though higher concentrations may be needed.[9]
MethanolModerately SolubleUseful for analytical techniques like HPLC and for creating standards.[10]
WaterSparingly SolubleThe hydrophobic phenyl and ethyl groups limit aqueous solubility. Not recommended for primary stock preparation.[2][6]
Nonpolar Hexane, TolueneLow to InsolubleThe polar triazole and ester functional groups prevent dissolution in nonpolar solvents.[6]
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Information is derived from safety data sheets for similar heterocyclic compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Exposure Routes: Avoid contact with skin, eyes, and clothing.[11] In case of accidental contact, rinse the affected area thoroughly with water.[12] If swallowed, rinse mouth and seek medical advice.

  • Disposal: Dispose of chemical waste according to local, state, and federal environmental regulations. Avoid release into the environment.

Rationale for Solvent Selection: A Critical Choice

The choice of solvent is not arbitrary; it is dictated by the intended downstream application and the need to maintain the compound's integrity.

  • For In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the industry standard. Its high solvating capacity allows for the preparation of highly concentrated primary stocks (typically 10-50 mM), which can then be serially diluted in aqueous assay buffers. This minimizes the final concentration of the organic solvent in the experiment, reducing the risk of solvent-induced cytotoxicity or artifacts. It is crucial to note that DMSO concentrations above 0.5-1% (v/v) can affect cell viability and enzyme activity in many assay systems.

  • For Chemical Reactions and Purifications: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Their volatility makes them easy to remove post-reaction, and they are compatible with a wide range of synthetic transformations and chromatographic techniques.[6]

  • For Analytical Chemistry (HPLC/LC-MS): Acetonitrile and methanol are ideal. They are miscible with water, have low UV cutoff wavelengths, and are compatible with reverse-phase chromatography, the most common method for analyzing pharmaceutical compounds.[13]

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the most common requirement: preparing a high-concentration stock for biological screening.

Materials and Equipment
CategoryItem
Chemicals Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (solid)
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
Glassware/Plasticware 1.5 mL or 2.0 mL amber glass vial or polypropylene microcentrifuge tube
Calibrated micropipettes (P1000, P200) and sterile tips
Equipment Analytical balance (readable to 0.1 mg or better)
Vortex mixer
Bath sonicator (optional, for difficult-to-dissolve compounds)
0.22 µm syringe filter (PTFE or other DMSO-compatible material)
Sterile syringe (1 mL)
Step-by-Step Procedure
  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 247.25 g/mol × 1000 mg/g = 2.47 mg

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 2.47 mg of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 247.25 ( g/mol )] / 0.010 (mol/L)

    • Example: If the actual mass is 2.55 mg, the required DMSO volume is (2.55 / 247.25) / 0.010 = 1.031 mL (or 1031 µL).

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial securely. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication (5-10 minutes in a bath sonicator) can aid dissolution if necessary.

  • Sterilization (for cell-based assays): For applications involving live cells, sterile filtration is mandatory to prevent microbial contamination. Draw the entire solution into a 1 mL syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new, sterile, labeled amber vial.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Workflow for Stock Solution Preparation

G Workflow for Stock Solution Preparation cluster_prep Preparation Phase cluster_final Finalization & Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Record exact mass) calc->weigh add_solvent 3. Add Precise Volume of DMSO weigh->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve filter 5. Sterile Filter (0.22 µm, if required) dissolve->filter aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Step-by-step workflow from calculation to long-term storage.

Quality Control and Verification

To ensure the trustworthiness of experimental data, the quality of the stock solution must be validated.[13]

Visual Inspection

The solution should be clear, colorless (or its intrinsic color), and free of any particulate matter. Any cloudiness or precipitation indicates poor solubility or degradation.

Concentration Verification by UV-Vis Spectrophotometry

A quick method to estimate concentration.

  • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution (e.g., in methanol or acetonitrile) from 200-400 nm.

  • Prepare a fresh, dilute standard of known concentration.

  • Measure the absorbance of the dilute standard and a similarly diluted sample of the stock solution at λmax.

  • Compare the absorbances. The absorbance of the stock solution sample should be consistent with the expected concentration based on the standard.

Purity and Identity Confirmation by HPLC-UV

High-Performance Liquid Chromatography is the gold standard for confirming purity and identity.[13]

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax determined in the UV-Vis scan.

  • Procedure: Inject a small volume (5-10 µL) of a diluted stock solution. A pure sample should yield a single major peak at a consistent retention time. The presence of multiple peaks could indicate impurities or degradation.

Quality Control Workflowdot

G cluster_qc QC Tests stock Primary Stock Solution (10 mM in DMSO) visual Visual Inspection (Clarity, Color) stock->visual uv_vis UV-Vis Spec (λmax, Concentration Check) stock->uv_vis hplc HPLC-UV (Purity, Retention Time) stock->hplc result Verified Stock Solution (Ready for Use) visual->result uv_vis->result hplc->result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenges when alkylating ambident heterocyclic systems. The synthesis of ethyl 2-[(1-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenges when alkylating ambident heterocyclic systems. The synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate via the alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol is notoriously prone to regioselectivity issues (O- vs. N-alkylation) and side reactions such as ester saponification.

This guide synthesizes field-proven mechanistic insights and rigorous protocols to help you achieve >90% O-alkylation yields.

Reaction Workflow & Troubleshooting Logic

Workflow Start 1-phenyl-1H-1,2,4-triazol-3-ol + Ethyl Bromoacetate Base Add Base & Solvent (e.g., K2CO3 in Acetone) Start->Base Reaction Alkylation Reaction (Ambident Nucleophile) Base->Reaction O_Alk O-Alkylation (Desired) Ethyl 2-[(...triazol-3-yl)oxy]acetate Reaction->O_Alk Hard Base (K2CO3) Anhydrous Conditions N_Alk N-Alkylation (Side Product) N-alkyl triazolin-3-one Reaction->N_Alk Soft Base / Protic Solvent Hydrolysis Ester Hydrolysis (Side Product) Carboxylic Acid Reaction->Hydrolysis Wet Solvent / Strong Base

Synthesis workflow and troubleshooting pathways for triazole alkylation.

Troubleshooting Guides & FAQs

Q1: My reaction yields a mixture of products with identical masses on LC-MS. Why am I not getting the pure O-alkylated ester, and how do I fix it? Causality: You are observing the classic ambident nucleophile dilemma. 1-phenyl-1H-1,2,4-triazol-3-ol exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2,4-triazolin-3-one. Deprotonation yields a highly delocalized triazolate anion with nucleophilic electron density shared between the oxygen and the nitrogen atoms[1]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "harder" nucleophilic center compared to the nitrogen. If your solvent or base stabilizes the oxygen anion too much (e.g., protic solvents via hydrogen bonding), N-alkylation will dominate[2]. Solution: To force regioselective O-alkylation, you must use a "hard" base (such as anhydrous K2​CO3​ or Cs2​CO3​ ) and a polar aprotic solvent (like Acetone or DMF) that poorly solvates the oxygen anion, leaving it highly reactive[2]. Furthermore, using ethyl bromoacetate or ethyl chloroacetate (hard electrophiles) favors attack by the harder oxygen center.

Q2: The LC-MS shows a major peak corresponding to [M-Et+H]+ (the carboxylic acid). How do I prevent the hydrolysis of my product? Causality: The ethyl acetate moiety is highly susceptible to base-catalyzed saponification. If your K2​CO3​ is hygroscopic and has absorbed atmospheric moisture, or if your solvent is not strictly anhydrous, the hydroxide ions generated in situ will rapidly cleave the ester bond of your newly formed product. Solution:

  • Reagent Preparation: Always oven-dry your K2​CO3​ at 120 °C overnight before use.

  • Solvent Quality: Use strictly anhydrous solvents (e.g., stored over 3Å molecular sieves).

  • Workup: Do not leave the reaction mixture in an alkaline aqueous state during extraction. Quench the reaction with a saturated NH4​Cl solution to buffer the pH to ~7 before extracting with ethyl acetate.

Q3: The reaction kinetics are extremely sluggish in acetone. Can I accelerate it without compromising the O-alkylation selectivity? Causality: The reaction is heterogeneous; K2​CO3​ has poor solubility in acetone, leading to a low effective concentration of the reactive triazolate anion. Solution: You can introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5-10 mol% to shuttle the carbonate ions into the organic phase. Alternatively, switching the solvent to DMF or utilizing mild microwave irradiation can drastically reduce reaction times while maintaining the desired regioselectivity[3].

Mechanistic Pathway: Ambident Nucleophile

Mechanism Tautomer 1-phenyl-1,2,4-triazolin-3-one (Keto-Enol Tautomerism) Anion Delocalized Triazolate Anion [O- vs N- nucleophilic sites] Tautomer->Anion Deprotonation (Base) O_Attack Oxygen Attack (Hard Nucleophile) Anion->O_Attack Poorly Solvating Media N_Attack Nitrogen Attack (Soft Nucleophile) Anion->N_Attack Protic Solvents Product Desired O-Alkylated Ester O_Attack->Product SideProduct N-Alkylated Isomer N_Attack->SideProduct

Ambident nucleophile mechanism detailing O- vs N-alkylation pathways.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity (O- vs N-alkylation).

SolventBaseAdditiveTemp (°C)O:N SelectivityOverall YieldObservation
EthanolNaOEtNone7820:8065%Protic solvent heavily favors N-alkylation.
Acetone (Wet) K2​CO3​ None5685:1540%Significant ester hydrolysis observed.
Acetone (Anhydrous) K2​CO3​ None5692:875%Excellent selectivity but slow kinetics (24h).
Acetone (Anhydrous) K2​CO3​ TBAB (10 mol%)5694:688%PTC accelerates reaction (4h time).
DMF (Anhydrous) Cs2​CO3​ None2598:291%Optimal conditions; highest O-selectivity.
Validated Experimental Protocol: Regioselective O-Alkylation

This self-validating protocol utilizes Phase Transfer Catalysis (PTC) to ensure high yields and kinetic efficiency while preventing ester hydrolysis.

Step 1: Preparation of Reagents

  • Dry K2​CO3​ (3.0 equiv) in a vacuum oven at 120 °C for 12 hours prior to use.

  • Ensure Acetone is strictly anhydrous (stored over freshly activated 3Å molecular sieves).

Step 2: Reaction Setup

  • In an oven-dried round-bottom flask flushed with inert gas ( N2​ or Argon), suspend the dried K2​CO3​ (3.0 equiv) in anhydrous acetone (10 mL/mmol of substrate).

  • Add 1-phenyl-1H-1,2,4-triazol-3-ol (1.0 equiv) to the suspension. Stir at room temperature for 15 minutes to allow for deprotonation and formation of the triazolate anion.

  • Add Tetrabutylammonium bromide (TBAB) (0.1 equiv) as a phase transfer catalyst to enhance heterogeneous kinetics.

Step 3: Alkylation

  • Add ethyl bromoacetate (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to a gentle reflux (56 °C) and stir vigorously.

Step 4: Self-Validating Monitoring

  • Monitor the reaction progress via LC-MS or TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Validation Check: The O-alkylated product typically runs higher (less polar) than the N-alkylated isomer. Confirm the absence of the[M-Et+H]+ mass (carboxylic acid) on LC-MS to ensure anhydrous conditions were maintained. Reaction is typically complete within 4 hours.

Step 5: Workup and Purification

  • Cool the reaction to room temperature.

  • Quench by adding saturated aqueous NH4​Cl (equal volume to the solvent) to neutralize the base and prevent ester hydrolysis during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate pure ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

References
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: Green Processing and Synthesis - De Gruyter (via Semantic Scholar) URL:[Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Welcome to the technical support center for ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility iss...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solvents. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Why is Solubility an Issue?

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a molecule of interest in various research fields, likely due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active compounds.[1] However, its chemical structure presents inherent challenges to achieving sufficient solubility in aqueous media, which is often a prerequisite for biological assays and formulation development.

Chemical Structure and Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₃N₃O₃

  • Chemical Structure:

    • A phenyl group, which is hydrophobic.

    • A 1,2,4-triazole ring. While the parent triazole is water-soluble, substitutions can dramatically decrease solubility.[2][3]

    • An ethyl acetate group, which contributes to the molecule's ester character and overall lipophilicity.

  • Predicted Lipophilicity (Consensus LogP): 1.83

    • This value, a measure of a compound's partitioning between octanol and water, indicates a moderate lipophilicity. Generally, a LogP greater than 1 suggests progressively lower aqueous solubility.

This combination of a hydrophobic phenyl ring and an ester group, despite the presence of the nitrogen-containing triazole ring, results in a molecule that favors non-polar environments over aqueous ones. This leads to common experimental frustrations such as precipitation and low bioavailability.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a classic issue known as "solvent-shifting" precipitation. Your compound is likely highly soluble in a polar aprotic solvent like DMSO.[4] However, when you introduce this concentrated DMSO stock into a predominantly aqueous environment (your buffer), the overall solvent polarity dramatically increases. The water acts as an "anti-solvent," causing the compound to crash out of solution as it is no longer soluble in the new, more polar environment. The key is to either limit the concentration of the organic stock solution or to employ a formulation strategy that enhances the compound's apparent solubility in water.

Q2: My compound shows low or inconsistent activity in my cell-based assays. Could this be related to its solubility?

A2: Absolutely. Poor aqueous solubility is a frequent cause of seemingly low biological activity.[4] If the compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore active) compound is much lower and more variable than your target concentration. This can lead to underestimation of potency (e.g., an artificially high IC50 value) and poor reproducibility between experiments. Ensuring the compound remains in solution throughout the assay is critical for obtaining accurate and reliable data.

Q3: I need to prepare a formulation for an in vivo study. What are my options for this poorly soluble compound?

A3: For in vivo studies, simply using a high concentration of a co-solvent like DMSO is often not feasible due to potential toxicity.[5] More advanced formulation strategies are necessary to improve both solubility and bioavailability. The most common and effective approaches for a compound with this level of lipophilicity include:

  • Co-solvent systems: Using a mixture of water-miscible solvents to increase solubility.[6]

  • Cyclodextrin inclusion complexes: Encapsulating the drug molecule within a cyclodextrin to enhance its interaction with water.[7][8]

  • Lipid-based formulations: Dissolving the compound in a mixture of oils and surfactants to facilitate its absorption in the gastrointestinal tract.[9][10]

The choice of strategy will depend on the required dose, the route of administration, and the specific experimental context.

Troubleshooting Protocols

Here are detailed protocols for three common and effective methods to enhance the solubility of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Protocol 1: Co-solvent System Development

Co-solvents work by reducing the overall polarity of the aqueous solvent, thereby increasing the solubility of a lipophilic compound.[5][11]

Objective: To identify a biocompatible co-solvent system that maintains the compound's solubility at the desired concentration.

Materials:

  • Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., PBS)

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Screen Co-solvents:

    • In separate microcentrifuge tubes, prepare 1 mL of various co-solvent/buffer mixtures. Start with a 10% (v/v) concentration of each co-solvent (Ethanol, PG, PEG 400) in your aqueous buffer.

    • Add a small aliquot of your DMSO stock to each co-solvent mixture to reach your target final concentration. For example, add 2 µL of a 50 mM stock to 1 mL of the co-solvent mixture to get a final concentration of 100 µM.

    • Vortex each tube thoroughly.

  • Visual Inspection:

    • Visually inspect each tube for any signs of precipitation (cloudiness, visible particles) immediately after mixing and after a set time (e.g., 1-2 hours) at room temperature.

    • If precipitation occurs, increase the co-solvent concentration in 5% or 10% increments and repeat the test.

  • Toxicity Check (Crucial for Cell-Based Assays):

    • Once you identify a co-solvent system that keeps your compound in solution, it is essential to run a vehicle control (the co-solvent system without your compound) in your biological assay to ensure that the co-solvent itself does not cause toxicity or interfere with the assay readout. Aim for the lowest effective co-solvent concentration.

Data Summary Table:

Co-solventStarting Concentration (v/v)Visual Observation (1 hr)Notes
Ethanol10%Clear/PrecipitateOften effective but can be volatile.
Propylene Glycol10%Clear/PrecipitateA common pharmaceutical excipient.
PEG 40010%Clear/PrecipitateGood for increasing solubility of hydrophobic compounds.[12]
DMSO<1%Clear/PrecipitateStandard for in vitro, but keep concentration low.

Mechanism Visualization:

G cluster_0 Aqueous Environment cluster_1 Co-Solvent System Water Water Molecules (High Polarity) Compound Insoluble Compound Compound->Water Precipitation Water_Co Water + Co-solvent (Reduced Polarity) Compound_Sol Solubilized Compound Compound_Sol->Water_Co Dissolution

Caption: Mechanism of Co-solvency.

Protocol 2: Cyclodextrin Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[7]

Objective: To prepare a cyclodextrin formulation to enhance the aqueous solubility of the compound.

Materials:

  • Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer or water

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer. A common starting concentration is 10% (w/v). HP-β-CD and SBE-β-CD are generally preferred for their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Add the Compound: Weigh out the solid compound and add it directly to the cyclodextrin solution. Alternatively, a small volume of a concentrated organic stock can be added to the cyclodextrin solution while vortexing vigorously to facilitate mixing.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for several minutes.

    • If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes.

    • For more difficult compounds, the mixture can be stirred overnight at room temperature.

  • Clarification: After the mixing period, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains your compound solubilized as a cyclodextrin inclusion complex.

  • Quantification: It is crucial to determine the final concentration of your compound in the supernatant using an appropriate analytical method, such as HPLC-UV (see Validation section).

Mechanism Visualization:

G cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Water Water Water->Complex Enhanced Solubility

Caption: Cyclodextrin Inclusion Complex.

Protocol 3: Simple Lipid-Based Formulation (for in vitro screening)

Lipid-based formulations can solubilize lipophilic drugs in a matrix of oils and surfactants. When diluted in an aqueous medium, these can form emulsions or microemulsions, keeping the drug in a solubilized state.

Objective: To prepare a simple self-emulsifying drug delivery system (SEDDS) for improved aqueous dispersibility.

Materials:

  • Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

  • A medium-chain triglyceride (e.g., Capryol™ 90)

  • A non-ionic surfactant (e.g., Kolliphor® EL or Tween® 80)

  • A co-solvent (e.g., Transcutol® HP or PEG 400)

  • Glass vials, magnetic stirrer

Procedure:

  • Solubility Screening in Excipients: First, determine the solubility of your compound in individual excipients (the oil, surfactant, and co-solvent) to select the best components.

  • Formulation Preparation:

    • Based on the solubility screen, create a simple formulation blend. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-solvent by weight.

    • Weigh the components into a glass vial.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed. Gentle warming (e.g., to 40°C) can aid in mixing.

  • Drug Loading:

    • Add the desired amount of your compound to the excipient blend.

    • Stir until the compound is completely dissolved. Again, gentle warming may be necessary.

  • Self-Emulsification Test:

    • Add a small amount (e.g., 100 µL) of the drug-loaded formulation to a larger volume of aqueous buffer (e.g., 50 mL) with gentle stirring.

    • Observe the dispersion. A good SEDDS will spontaneously form a fine, milky emulsion or a clear/bluish microemulsion, with no visible drug precipitation.

Mechanism Visualization:

G cluster_0 Lipid Formulation cluster_1 Aqueous Dilution SEDDS Drug in Oil/Surfactant Mixture Emulsion Drug-containing Micelles/Emulsion Droplets SEDDS->Emulsion Spontaneous Emulsification

Caption: Lipid-Based Solubilization.

Validation and Quantification

After preparing any formulation, it is critical to verify the concentration of the solubilized compound. Do not assume that all the added compound has dissolved.

General HPLC-UV Method for Quantification:

High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantifying small molecules. Triazole derivatives often have a UV chromophore, making this technique suitable.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to improve peak shape) is typically effective.

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV absorbance of your compound to find its λmax (maximum absorbance wavelength). A diode array detector is useful for this. If unavailable, 260 nm is a reasonable starting point for many aromatic compounds.

  • Standard Curve: Prepare a standard curve by making serial dilutions of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations.

  • Sample Preparation: Dilute your final formulation in the mobile phase to a concentration that falls within the linear range of your standard curve.

  • Analysis: Inject the standards and samples, integrate the peak area for your compound, and calculate the concentration in your samples based on the standard curve.

This validation step ensures that your subsequent biological or in vivo experiments are based on accurate and known concentrations, which is fundamental to scientific integrity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
  • Caliph, S. M., et al. (2019). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Wikipedia. (2023). Cosolvent.
  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Li, S., et al. (2015). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC.
  • Gattefossé. (2011).
  • Patel, D., & Patel, K. (2014).
  • MDPI. (2025).
  • Frontiers. (2023).
  • Jaskowska, E., et al. (2018). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
  • Taylor & Francis Online. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • BenchChem. (2025).
  • Agilent. (2015). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS.
  • WuXi AppTec. (2024).
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Pharmacia. (2025).
  • Pharma Excipients. (2022).
  • Ram, V. J., et al. (2022).
  • Clarke, W., & McMillin, G. A. (2016). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PMC.
  • Frontiers in Chemistry. (2022).
  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Babu, P. S., & Ramu, A. (2009). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Pharmaceutics. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC.
  • Google Patents. (2012). Water soluble triazole compound and synthesis method thereof.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (2026).
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharma Excipients. (2022).
  • Ahmed, M. N., et al. (2013). Ethyl 2-[1-(3-methylbutyl)
  • ResearchGate. (2013). Ethyl 2-[1-(3-methylbutyl)
  • PubChem. (2025). Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)
  • ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][7][9]triazole Derivatives.

  • ResearchGate. (2006). (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)
  • Li, J., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)
  • Semantic Scholar. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl].
  • ResearchGate. (2017).
  • Ukrainian Biopharmaceutical Journal. (2025).

Sources

Troubleshooting

troubleshooting HPLC peak tailing for ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Troubleshooting peak tailing for complex organic molecules requires a deep understanding of the analyte's physicochemical properties and its dynamic environment within the column.

This guide provides a mechanistic breakdown and self-validating protocols for resolving peak tailing specifically for ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate .

Molecular Profiling & Causality: The "Why" Behind the Tailing

To fix peak tailing, we must first understand the molecule. Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate features three critical structural domains that dictate its chromatographic behavior:

  • The 1,2,4-Triazole Ring: This heterocycle contains basic nitrogen atoms with lone electron pairs. In reversed-phase HPLC, these basic sites are the primary culprits for peak tailing. They undergo secondary cation-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase[1].

  • The Ethyl Ester Linkage: Esters are susceptible to hydrolysis at extreme pH levels (typically < pH 2.0 or > pH 8.0). This restricts our mobile phase optimization window.

  • The Phenyl Ring & Ether Linkage: These provide the hydrophobicity necessary for primary retention (partitioning) on a C18 or C8 phase.

The Causality of Tailing: A perfect Gaussian peak occurs when only one retention mechanism (hydrophobic partitioning) is active[2]. Peak tailing (USP Tailing Factor > 1.5) occurs when a secondary retention mechanism operates simultaneously[3]. For this triazole derivative, as the bulk of the sample elutes via hydrophobic interactions, a fraction "drags" behind due to strong electrostatic binding between the triazole nitrogens and ionized surface silanols[4].

Mechanistic Troubleshooting Workflow

Before altering mobile phases, it is critical to isolate the root cause. The following decision tree outlines the logical progression from observation to resolution.

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tailing > 1.5) CheckOverload Perform 1:10 Sample Dilution Start->CheckOverload IsOverload Does peak shape improve? CheckOverload->IsOverload MassOverload Diagnosis: Mass Overload Action: Reduce injection volume IsOverload->MassOverload Yes SilanolIssue Diagnosis: Secondary Interactions (Silanol - Triazole binding) IsOverload->SilanolIssue No Fix1 Protocol A: Lower Mobile Phase pH to 2.5-3.0 SilanolIssue->Fix1 Fix2 Protocol B: Add 5-10 mM TEA Modifier SilanolIssue->Fix2 Fix3 Protocol C: Switch to Type-B/Hybrid Column SilanolIssue->Fix3

Fig 1: Diagnostic workflow for isolating and resolving triazole peak tailing.

Validated Experimental Protocols

If the 1:10 dilution test confirms that mass overload is not the issue, proceed with the following self-validating protocols. Each protocol is designed to eliminate the secondary silanol interaction.

Protocol A: Silanol Suppression via pH Optimization

Standard silica silanols have a pKa between 3.5 and 4.5. By lowering the mobile phase pH below 3.0, we force the silanols into a neutral state (Si-OH), effectively shutting down the cation-exchange pathway[5],[6].

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phase A (Aqueous). Instead of plain water, use HPLC-grade water modified with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA). This yields a pH of approximately 2.5 to 2.8[7].

  • Equilibration: Flush the HPLC system and column with the acidic mobile phase for at least 10 column volumes (CV) to ensure complete protonation of the stationary phase.

  • Injection & Validation: Inject the triazole standard. Calculate the USP Tailing Factor ( T=W0.05​/2f ).

  • System Suitability Check: If T≤1.2 , the mechanism is validated. Caution: Do not drop the pH below 2.0 to prevent hydrolysis of the analyte's ethyl ester group.

Protocol B: The Competing Base Strategy (Silanol Masking)

If acidic conditions cause ester degradation or retention time instability, you can mask the silanols using a competing base like Triethylamine (TEA)[6]. TEA is a small, highly basic molecule that permanently occupies the active silanol sites, shielding the bulkier triazole analyte.

Step-by-Step Methodology:

  • Preparation: Add 5 mM to 10 mM of Triethylamine (TEA) to your aqueous mobile phase[1].

  • Buffering: TEA will drastically raise the pH. You must titrate the mobile phase back to a neutral or slightly acidic pH (e.g., pH 6.0) using phosphoric acid or acetic acid to protect the silica column from dissolution.

  • Equilibration: Pass 15-20 CVs of the mobile phase through the column. TEA takes longer to fully equilibrate with the stationary phase.

  • Validation: Inject the sample. You should observe a sharper peak, though overall retention time may decrease slightly as the stationary phase becomes more polar.

Protocol C: Stationary Phase Upgrade (Hardware Resolution)

Older "Type A" silica columns have high metal impurities and highly acidic silanols. Upgrading the column chemistry is often the most robust, long-term solution[8].

Step-by-Step Methodology:

  • Selection: Replace the standard C18 column with a "Type B" ultra-pure silica column, an end-capped column, or an Ethyl-Bridged Hybrid (BEH) particle column[9]. Hybrid particles incorporate organic groups into the silica backbone, drastically reducing silanol acidity (raising their pKa to >8).

  • Installation: Install the new column and equilibrate with your standard mobile phase (no harsh additives required).

  • Validation: Run the method. Hybrid columns typically restore perfect Gaussian symmetry (T ~ 1.0) for basic compounds without the need for TFA or TEA[9].

Quantitative Performance Matrix

The following table summarizes the expected impact of different troubleshooting strategies on the USP Tailing Factor and system stability for basic triazole derivatives.

Troubleshooting StrategyMobile Phase ConditionExpected USP Tailing Factor ( T )Analyte Stability (Ester)Column Lifetime Impact
Baseline (Failure) Water / Acetonitrile (Neutral)2.5 - 4.0 (Severe Tailing)HighNormal
Protocol A (Low pH) 0.1% TFA in Water (pH ~2.0)1.0 - 1.2 (Excellent)Moderate (Risk of hydrolysis)Slight reduction
Protocol B (TEA) 10 mM TEA buffer (pH 6.0)1.1 - 1.3 (Good)HighReduction (Endcap hydrolysis)
Protocol C (Hybrid C18) Water / Acetonitrile (Neutral)0.9 - 1.1 (Perfect Symmetry)HighExtended

Mechanistic Pathway Visualization

Understanding the interaction at the molecular level ensures you can adapt these protocols to similar compounds in your pipeline.

Mechanism Triazole Triazole Nitrogen (Basic Lone Pair) Silanol_Ionized Ionized Silanol (Si-O⁻) (Standard Silica at pH > 4.0) Triazole->Silanol_Ionized Electrostatic Binding Silanol_Neutral Neutral Silanol (Si-OH) (pH < 3.0 or TEA masked) Triazole->Silanol_Neutral No Interaction Tailing Secondary Cation Exchange = Severe Peak Tailing Silanol_Ionized->Tailing SharpPeak Hydrophobic Retention Only = Sharp Gaussian Peak Silanol_Neutral->SharpPeak

Fig 2: Molecular mechanism of silanol-induced peak tailing and its mitigation.

Frequently Asked Questions (FAQs)

Q: Why can't I just use a high pH (e.g., pH 9.0) to keep the triazole ring completely neutral and un-ionized? A: While raising the pH above the analyte's pKa ensures it remains un-ionized (promoting sharp hydrophobic retention), it introduces two critical failures for this specific molecule. First, standard silica dissolves rapidly at pH > 8.0[3]. Second, the ethyl ester group on your compound will undergo base-catalyzed hydrolysis, degrading your sample during the run.

Q: I applied Protocol A (0.1% FA), but my peak is now fronting ( T<0.9 ). What happened? A: Peak fronting after switching to a low-pH mobile phase usually indicates column voiding or a mismatch between the sample diluent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equal to the starting mobile phase composition. If the column bed has collapsed due to acidic degradation, the column must be replaced.

Q: How do I definitively distinguish between column degradation and silanol interactions? A: Inject a neutral, non-polar reference standard (e.g., toluene or uracil). Neutral compounds do not interact with silanols[2]. If the neutral peak is perfectly symmetrical but your triazole compound tails, the issue is chemical (silanol interactions). If both peaks tail, the issue is physical (column voiding, frit blockage, or extra-column dead volume).

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Scribd. Troubleshooting Peak Tailing in LC. Retrieved from [Link]

  • ResearchGate. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Columnex LLC. HILIC HPLC columns (Silanol Interactions). Retrieved from [Link]

  • ACS Publications. Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Retrieved from[Link]

  • ASAU.ru. High Performance Liquid Chromatography : Theory and Troubleshooting. Retrieved from [Link]

Sources

Optimization

optimizing solvent systems for ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate extraction

Answering the user's request.## Technical Support Center: Optimizing Solvent Systems for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Extraction Welcome to the technical support center for the extraction and puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Solvent Systems for Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Extraction

Welcome to the technical support center for the extraction and purification of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles that govern a successful extraction. Our goal is to empower you with the knowledge to not only follow a method but to intelligently troubleshoot and optimize it for superior yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the liquid-liquid extraction (LLE) of our target compound.

Q1: What are the key structural features of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate that influence solvent selection?

A1: The molecule possesses a combination of polar and non-polar characteristics. The 1,2,4-triazole ring and the ether and ester functionalities contribute polarity and potential sites for hydrogen bonding. The phenyl ring provides a significant non-polar, hydrophobic region. This amphiphilic nature means that its solubility will be highly dependent on the solvent system chosen. The key is to select an organic solvent that is immiscible with the aqueous phase yet has a sufficient affinity for the molecule to partition it away from the water.

Q2: Why is ethyl acetate commonly suggested for extracting compounds like this?

A2: Ethyl acetate is a moderately polar solvent that offers a good balance for extracting compounds with mixed polarity. It is an effective solvent for many triazole derivatives.[1] Its slight solubility in water can sometimes be advantageous in penetrating the aqueous layer, but can also lead to issues like emulsion formation and lower recovery if not managed properly.[2][3] Furthermore, its relatively low boiling point (77°C) facilitates easy removal post-extraction.

Q3: What is the "salting-out" effect and how can it improve my extraction?

A3: The "salting-out" effect involves adding a neutral salt, like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄), to the aqueous phase before extraction.[4] This increases the ionic strength of the aqueous layer, making it more polar. As a result, the solubility of less polar organic compounds like our target molecule in the aqueous phase decreases, effectively "pushing" it into the organic solvent and thereby increasing the extraction efficiency (partition coefficient).[5] This technique is also highly effective at breaking emulsions.[6][7]

Q4: Do I need to adjust the pH of my aqueous phase?

A4: Yes, pH adjustment is one of the most powerful tools in LLE. The 1,2,4-triazole ring contains nitrogen atoms that can be protonated under acidic conditions, forming a charged salt. This salt form is significantly more soluble in water than the neutral free base. To maximize extraction into an organic solvent, you should adjust the pH of the aqueous phase to be alkaline (e.g., pH 9-10) using a weak base like sodium bicarbonate or ammonium hydroxide.[8] This ensures the triazole is in its neutral, more organo-soluble form. Conversely, this principle can be used for purification: you can wash your organic extract with an acidic solution to remove basic impurities.

Systematic Optimization Workflow

Achieving a high-yield, high-purity extraction requires a systematic approach rather than random solvent screening. This workflow guides you through a logical sequence of steps.

Step 1: Analyte & Matrix Assessment

Before the first separation, understand your starting material.

  • Crude Reaction Mixture: Identify major side products and unreacted starting materials. Are they acidic, basic, or neutral? How does their polarity compare to your target compound? This information will guide the selection of wash steps.

  • Natural Product Extract: Matrices like plant or fermentation broths are complex. They often contain fats, phospholipids, and proteins that can act as surfactants, leading to persistent emulsions.[6] A pre-extraction "defatting" step with a non-polar solvent like hexane may be necessary.[9]

Step 2: Initial Solvent Selection

The goal is to find a solvent that provides a good partition coefficient (K_d) for your compound while being immiscible with the aqueous phase.[10]

Experimental Protocol: Micro-Scale Solvent Screening

  • Prepare a stock solution of your crude material in a water-miscible solvent (e.g., methanol, THF) at a known concentration.

  • In small vials, place 1 mL of your aqueous phase (e.g., water, brine).

  • Spike a small, known amount of your stock solution into each vial.

  • Add 1 mL of a candidate organic solvent to each vial (see Table 1 for suggestions).

  • Cap the vials and vortex gently for 1-2 minutes.

  • Centrifuge briefly to separate the layers.

  • Carefully sample a small aliquot from both the top and bottom layers for analysis by a suitable method (e.g., TLC, LC-MS, HPLC) to determine the relative concentration of the target compound in each phase. The solvent that pulls the most product into the organic layer is your lead candidate.

Table 1: Properties of Common Extraction Solvents
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water MiscibilityNotes
n-Hexane0.1690.655ImmiscibleGood for removing non-polar impurities (defatting).
Diethyl Ether2.8350.713Slight (7%)Volatile, high fire risk, can form peroxides.
Dichloromethane (DCM)3.1401.33Slight (1.3%)High density (bottom layer), toxic, good solvent power.
Ethyl Acetate (EtOAc) 4.4 77 0.902 Slight (8%) Good all-around choice, moderately polar, less toxic than DCM. [1]
2-Methyltetrahydrofuran (2-MeTHF)4.0800.854Slight (4.5%)A "greener" alternative to DCM and ether.
n-Butanol4.01180.810High (9%)Can dissolve highly polar compounds but forms emulsions easily.
Step 3: Aqueous Phase Modification

Once you have a lead solvent, optimize the aqueous phase to maximize the partition coefficient.

  • pH Adjustment: Perform the micro-scale extraction at different pH values (e.g., pH 7, 8, 9, 10) to find the optimal point for extracting your basic triazole derivative.

  • Salting Out: Repeat the best pH condition with a saturated NaCl solution (brine) instead of plain water. Compare the partitioning to see if the salting-out effect is beneficial.[4]

Workflow for Optimizing Extraction

G cluster_start cluster_assess Step 1: Assessment cluster_screen Step 2: Solvent Screening cluster_optimize Step 3: Aqueous Phase Optimization cluster_end start Start: Crude Product in Aqueous Solution assess_matrix Identify potential interferences (lipids, surfactants, side products) start->assess_matrix select_solvent Select candidate solvents (EtOAc, DCM, 2-MeTHF) assess_matrix->select_solvent micro_extract Perform micro-scale extractions select_solvent->micro_extract analyze Analyze partitioning (TLC, LC-MS) micro_extract->analyze adjust_ph Test various alkaline pH levels (8-10) to neutralize the triazole analyze->adjust_ph Select best solvent add_salt Add NaCl (brine) to induce 'salting-out' effect adjust_ph->add_salt end_node Optimized LLE Protocol add_salt->end_node

Caption: A systematic workflow for optimizing LLE conditions.

Troubleshooting Guides

Even with an optimized protocol, issues can arise. This section provides solutions to the most common problems encountered during extraction.

Problem 1: Persistent Emulsion Formation

An emulsion is a stable dispersion of one liquid in another, often appearing as a cloudy or milky layer between the aqueous and organic phases that fails to separate.[7][11] This is frequently caused by surfactant-like molecules (e.g., phospholipids, fatty acids, or certain byproducts) that reduce the interfacial tension between the two layers.[6]

Diagnostic Checks:

  • Is your crude mixture from a biological source (e.g., fermentation broth, plant extract)?

  • Did you shake the separatory funnel too vigorously?

Solutions & Protocols:

SolutionMechanismStep-by-Step Protocol
1. Mechanical/Physical Gentle Coalescencea. Patience: Let the funnel stand for 15-30 minutes.[12]b. Gentle Swirling: Instead of shaking, gently invert or swirl the funnel to increase surface area without high shear force.[6]c. Filtration: Pass the entire mixture through a pad of celite or phase separation paper.
2. Ionic Strength Adjustment "Salting Out"a. Add Brine: Prepare a saturated solution of NaCl in water. Add a volume of brine equal to 10-20% of the aqueous layer volume to the funnel.[6][7]b. Gentle Inversion: Gently invert the funnel several times and allow it to stand. The increased ionic strength forces separation.
3. pH Shock Altering Surfactant Chargea. Acidification: If the emulsifying agent is soap-like (alkaline), adding a few drops of dilute HCl can neutralize it, breaking the emulsion.[7][12] Use with caution as this may affect your target compound.
4. Centrifugation Forcing Separationa. Transfer: Transfer the entire mixture to centrifuge tubes.b. Spin: Centrifuge at moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. This will compact the emulsion layer, allowing for easier separation of the distinct liquid phases.
5. Solvent Modification Changing Polaritya. Add a Different Solvent: Add a small amount (5-10% of the organic phase volume) of a different organic solvent. For an ethyl acetate extraction, adding a small amount of THF or ethanol can sometimes break an emulsion, but be aware this may increase the water content in your organic layer.
Problem 2: Low Extraction Yield

A low yield means the target compound is not efficiently transferring from the aqueous to the organic phase.

Diagnostic Checks:

  • Have you confirmed the identity and purity of your starting material?

  • Are you performing multiple extractions? A single extraction rarely removes all the product.[13]

  • Is the pH of your aqueous layer correct?

Solutions & Protocols:

CauseSolutionStep-by-Step Protocol
1. Incorrect pH Incomplete Neutralizationa. Check pH: Before extraction, use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic (pH > 9) to ensure the triazole is in its free base form.[8]b. Re-adjust: If the pH is too low, add more base dropwise while monitoring.
2. Insufficient Extraction Cycles Partitioning Equilibriuma. Repeat Extraction: It is more effective to extract three times with 50 mL of solvent than once with 150 mL.[13]b. Protocol: After draining the first organic layer, add a fresh portion of solvent to the aqueous layer and repeat the extraction process. Combine the organic extracts.
3. Poor Solvent Choice Low Partition Coefficienta. Re-evaluate Solvent: If the yield is persistently low, your chosen solvent may not be optimal. Revisit the "Micro-Scale Solvent Screening" protocol with more polar or less polar solvents. Consider a mixed solvent system (e.g., 10% Isopropanol in DCM).[14]
4. Incomplete Phase Separation Product Trapped in Aqueous Layera. Allow Time: Ensure the layers have fully and clearly separated before draining the organic phase. Haste can leave behind a significant amount of product.[13]b. Use Brine Wash: After your main extractions, a final wash of the combined organic layers with brine can help remove dissolved water and recover any product in that water.
Troubleshooting Decision Tree

G start Extraction Issue Encountered issue_type What is the primary issue? start->issue_type emulsion Persistent Emulsion issue_type->emulsion Phase Separation Failure low_yield Low Product Yield issue_type->low_yield Poor Recovery emulsion_sol_1 Try Gentle Swirling & Add Brine emulsion->emulsion_sol_1 yield_sol_1 Check & Adjust pH of Aqueous Layer to >9 low_yield->yield_sol_1 emulsion_sol_2 Centrifuge the mixture emulsion_sol_1->emulsion_sol_2 If fails emulsion_sol_3 Filter through Celite emulsion_sol_2->emulsion_sol_3 If fails success Problem Resolved emulsion_sol_3->success If works yield_sol_2 Perform Multiple Extractions (3x) yield_sol_1->yield_sol_2 If fails yield_sol_3 Re-screen for a more effective solvent yield_sol_2->yield_sol_3 If fails yield_sol_3->success If works

Caption: A decision tree for common LLE troubleshooting steps.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org.
  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. PMC. Available at: [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit. Available at: [Link]

  • Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. ResearchGate. Available at: [Link]

  • Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha. PMC. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • EXTRACTION. Heterocyclic Letters.
  • The Chemistry of Solvent Extraction. Academia.edu.
  • Effect of Ethyl Acetate on the Defatting of Leaves in the Extraction of Stevia rebaudiana Bertoni. PMC. Available at: [Link]

  • Process for producing an ethyl acetate solvent and co-production of ethanol. Google Patents.
  • Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. Available at: [Link]

  • ETHYL ACETATE PRODUCTION AND PURIFIC
  • Improving selectivity of triazole derivative metabolites. SCIEX. Available at: [Link]

  • How to extract a plant compound using ethyl acetate. Quora. Available at: [Link]

  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjug
  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Batches

Welcome to the technical support center for identifying impurities in your batches of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for identifying impurities in your batches of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this compound. Our focus is on providing practical, in-depth solutions grounded in established analytical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity profiling of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Q1: What are the most probable impurities I might encounter in my synthesis?

The synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can lead to several potential impurities. These can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials such as 1-phenyl-1H-1,2,4-triazol-3-ol and ethyl chloroacetate are common impurities.

  • Side-Reaction Products: Formation of regioisomers or products from competing reactions can occur. For instance, alkylation could potentially happen at other nucleophilic sites on the triazole ring.

  • Degradation Products: The ester moiety is susceptible to hydrolysis, leading to the corresponding carboxylic acid, 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetic acid. Other degradation pathways may be initiated by factors like temperature, pH, and exposure to air.[1]

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

Q2: An unknown peak is appearing in my HPLC chromatogram. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach. Here's a logical workflow:

  • Blank Injection: Perform a blank run using only the mobile phase to ensure the peak is not an artifact from the system or solvent contamination.[2]

  • Spiking Experiment: Inject a sample spiked with known potential impurities (starting materials, expected side-products). If the unknown peak's retention time matches one of the standards, you have a preliminary identification.

  • Peak Shape Analysis: Observe the peak shape. Tailing or fronting peaks can sometimes indicate issues with the chromatography, such as column overload or secondary interactions.[3]

  • Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for obtaining the mass-to-charge ratio (m/z) of the unknown compound, providing crucial information about its molecular weight.[4]

  • Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][6]

Q3: My baseline is noisy or drifting in my HPLC analysis. What could be the cause?

An unstable baseline can obscure small impurity peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase, or buffer precipitation.[7]

  • Pump Problems: Leaks or worn pump seals can cause pressure fluctuations.[7][8]

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can lead to noise.

  • Column Contamination: A buildup of contaminants on the column can cause baseline drift.

Q4: Can I use Gas Chromatography (GC) to analyze for impurities?

Gas chromatography can be a viable technique for analyzing volatile and thermally stable impurities. However, for a compound like ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, which has a higher molecular weight and polarity, HPLC is generally the preferred method.[9][10] GC-MS can be particularly useful for identifying volatile residual solvents.[10][11][12]

Q5: How do I confirm the structure of a suspected impurity?

Confirmation of an impurity's structure requires a combination of analytical techniques:

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Provides the molecular weight and, with fragmentation analysis (MS/MS), information about the molecule's structure.[4][13]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms in the molecule.[5][6][14][15] 2D NMR techniques can further elucidate complex structures.[6][15]

  • Chromatographic Methods:

    • Co-elution: Spiking the sample with a synthesized, authentic standard of the suspected impurity should result in a single, sharp peak in the chromatogram.

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific experimental challenges.

Guide 1: Investigating an Unknown Peak in HPLC

This guide provides a systematic workflow for the identification of an unknown peak observed during HPLC analysis.

HPLC_Troubleshooting start Unknown Peak Observed in HPLC blank_run Perform Blank Injection start->blank_run is_peak_present Is Peak Present in Blank? blank_run->is_peak_present system_artifact Peak is a System Artifact (e.g., ghost peak, solvent impurity) is_peak_present->system_artifact Yes spike_experiment Spike with Known Impurities is_peak_present->spike_experiment No troubleshoot_system Troubleshoot System/ Mobile Phase system_artifact->troubleshoot_system match_found Retention Time Match? spike_experiment->match_found preliminary_id Preliminary Identification Made match_found->preliminary_id Yes lc_ms_analysis Perform LC-MS Analysis match_found->lc_ms_analysis No get_mw Obtain Molecular Weight lc_ms_analysis->get_mw propose_structure Propose Putative Structure(s) get_mw->propose_structure fraction_collection Fraction Collection via Preparative HPLC propose_structure->fraction_collection nmr_analysis Perform NMR Analysis (1H, 13C, 2D) fraction_collection->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: Workflow for identifying an unknown HPLC peak.

Experimental Protocol: Spiking Experiment

  • Prepare Standard Solutions: Prepare individual stock solutions of potential impurities (e.g., starting materials, known side-products) in a suitable solvent.

  • Prepare Spiked Sample: Add a small, known amount of each standard solution to a vial containing your sample of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

  • Analyze by HPLC: Inject the spiked sample and compare the chromatogram to that of the un-spiked sample.

  • Evaluate Results: An increase in the area of the unknown peak that corresponds to the retention time of a specific standard suggests a match.

Guide 2: Addressing Peak Tailing in HPLC

Peak tailing can compromise resolution and quantification. This guide outlines steps to diagnose and resolve this issue.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does Tailing Affect All Peaks? start->check_all_peaks system_issue System-wide Issue Likely (e.g., column void, extra-column volume) check_all_peaks->system_issue Yes specific_peaks Tailing Affects Specific Peaks check_all_peaks->specific_peaks No inspect_system Inspect Column and Tubing Connections system_issue->inspect_system resolution Problem Resolved inspect_system->resolution analyte_properties Consider Analyte Properties (e.g., basic, acidic) specific_peaks->analyte_properties secondary_interactions Secondary Interactions with Stationary Phase Possible analyte_properties->secondary_interactions modify_mobile_phase Modify Mobile Phase (e.g., adjust pH, add ion-pairing agent) secondary_interactions->modify_mobile_phase change_column Consider a Different Column Chemistry secondary_interactions->change_column modify_mobile_phase->resolution change_column->resolution

Caption: Decision tree for troubleshooting HPLC peak tailing.

Experimental Protocol: Mobile Phase Modification to Reduce Tailing

If basic impurities are suspected to be interacting with residual silanols on a C18 column, modifying the mobile phase can help.

  • Lower pH: Decrease the pH of the aqueous portion of the mobile phase (e.g., using formic acid or trifluoroacetic acid) to protonate the basic analytes, which can reduce their interaction with the stationary phase.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine, to the mobile phase. This can saturate the active sites on the stationary phase, leading to more symmetrical peaks for basic compounds.

  • Optimize and Equilibrate: After any mobile phase modification, ensure the column is thoroughly equilibrated before injecting the sample.

III. Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling
Analytical TechniquePrincipleApplicability to Triazole ImpuritiesStrengthsLimitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Widely applicable for a broad range of triazoles, including non-volatile and thermally labile compounds.[9]High resolution, quantitative accuracy, and versatility.May require method development for optimal separation.
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, coupled with mass spectrometric detection.[9][10]Suitable for volatile and thermally stable impurities, such as residual solvents. Derivatization may be needed for less volatile compounds.[9][10]High sensitivity and excellent for structural identification of volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Excellent for structural elucidation of isolated impurities.[5][6]Provides unambiguous structural information.Lower sensitivity compared to MS, requires relatively pure samples.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[4]Highly effective for identifying and quantifying a wide range of impurities.High sensitivity and specificity, provides molecular weight information.Matrix effects can sometimes suppress ion signals.

IV. References

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACS Publications. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of the (a) 0.5 mg.L −1 triazoles standards and (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2015, May 6). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]

  • ACS Division of Chemical Education. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • ijrti.org. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

  • PubMed. (2012, March 15). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • ACS Division of Chemical Education. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate vs other 1,2,4-triazole derivatives

Comparative Application Guide: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate vs. Alternative 1,2,4-Triazole Scaffolds in Drug Discovery Executive Summary & Pharmacophore Rationale The 1,2,4-triazole ring is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate vs. Alternative 1,2,4-Triazole Scaffolds in Drug Discovery

Executive Summary & Pharmacophore Rationale

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of blockbuster antifungals (e.g., fluconazole), antivirals (e.g., ribavirin), and agrochemicals. Its high dipole moment, hydrogen-bonding capability, and metabolic stability make it an ideal bioisostere for amides and esters.

However, the derivatization strategy dictates the ultimate biological target. This guide objectively compares ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS 181421-62-5)[1]—a highly versatile synthetic building block—against end-stage functionalized triazoles such as 1,2,4-triazole-3-thiones (antimicrobial/antioxidant agents)[2] and Triazophos (an organothiophosphate acetylcholinesterase inhibitor)[3]. By analyzing their structural plasticity and mechanistic pathways, researchers can better select the appropriate scaffold for their specific high-throughput screening (HTS) or lead optimization campaigns.

Structural Profiling and Mechanistic Divergence

A. The Oxyacetate Scaffold: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Unlike terminally substituted triazoles, this compound is designed for combinatorial expansion. The 1-phenyl group provides lipophilicity and pi-stacking interactions crucial for fitting into hydrophobic enzyme pockets (like the active site of CYP51). More importantly, the C3-oxyacetate linker features an electrophilic ester carbonyl. This allows for rapid nucleophilic acyl substitution (hydrazinolysis), converting the ester into a hydrazide. The hydrazide serves as a universal branching point to synthesize bis-triazoles, thiosemicarbazides, or oxadiazoles[4].

B. The Thione Scaffold: 1,2,4-Triazole-3-thiones

Derivatives of 1,2,4-triazole-3-thione are synthesized via the cyclization of thiosemicarbazides in basic media[5]. The presence of the exocyclic sulfur atom shifts the pharmacological profile heavily toward antimicrobial and antioxidant activities[2]. The sulfur atom acts as a soft nucleophile, capable of scavenging reactive oxygen species (ROS) or coordinating with metal ions in metalloenzymes.

C. The Phosphorothioate Scaffold: Triazophos

Triazophos (O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate) represents an entirely different application of the 1,2,4-triazole core[3]. Here, the triazole acts as a leaving group. Upon binding to acetylcholinesterase (AChE), the organophosphate moiety phosphorylates the serine residue in the enzyme's catalytic triad, while the 1-phenyl-1,2,4-triazol-3-ol is expelled. This irreversible inhibition makes it a potent insecticide and nematicide, rather than a therapeutic drug[3].

Pathway Visualizations

To illustrate the divergent utility of these scaffolds, the following logical diagrams map the synthetic workflow of the oxyacetate precursor and the biological mechanism of action for antifungal triazole derivatives.

SynthWorkflow A Ethyl 2-[(1-phenyl-1H- 1,2,4-triazol-3-yl)oxy]acetate (Starting Material) B Hydrazide Intermediate (via Hydrazinolysis) A->B NH2NH2·H2O EtOH, Reflux C Thiosemicarbazides (via Isothiocyanates) B->C R-NCS EtOH D 1,2,4-Triazole-3-thiones (Antimicrobial/Antioxidant) C->D NaOH, Reflux (Cyclization) E 1,3,4-Oxadiazoles (Anticancer/Anti-inflammatory) C->E EDCI / DMSO (Cyclization)

Caption: Synthetic diversification workflow demonstrating the combinatorial plasticity of the oxyacetate scaffold.

MoAPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Toxicity Accumulation of Toxic 14α-methylated sterols CYP51->Toxicity Biosynthetic Pathway Blocked Triazole 1,2,4-Triazole Derivatives (e.g., Thione/Bis-triazoles) Triazole->CYP51 Inhibits via Heme Iron Binding

Caption: Mechanism of Action (MoA) for triazole derivatives inhibiting fungal ergosterol biosynthesis.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols detail the synthesis of the key hydrazide intermediate from the oxyacetate ester, followed by the biological validation of downstream derivatives.

Protocol 1: Hydrazinolysis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Objective: Convert the ester prodrug/precursor into a reactive hydrazide for combinatorial library generation.

  • Reaction Setup: Dissolve 10.0 mmol of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate in 30 mL of absolute ethanol.

  • Reagent Addition: Dropwise, add 30.0 mmol (3.0 eq) of 85% hydrazine hydrate.

    • Causality of Choice: The 3-fold excess of hydrazine drives the nucleophilic acyl substitution to completion and strictly suppresses the formation of unwanted symmetrical diacylhydrazine dimers. Ethanol is selected as a protic solvent to stabilize the tetrahedral intermediate via hydrogen bonding, significantly lowering the activation energy.

  • Reflux & Monitoring: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Self-Validation: The reaction is deemed complete when the higher- Rf​ ester spot completely disappears, replaced by a baseline-hugging hydrazide spot (due to increased polarity and H-bonding).

  • Workup: Cool the mixture to 0°C. The hydrazide intermediate will precipitate. Filter under vacuum, wash with ice-cold ethanol, and dry under reduced pressure.

  • Analytical Confirmation: Verify via FT-IR. The ester carbonyl stretch (~1735 cm⁻¹) must be absent, replaced by an amide/hydrazide carbonyl stretch (~1680 cm⁻¹) and broad N-H stretches (3200–3300 cm⁻¹).

Protocol 2: In Vitro Antifungal Susceptibility (MIC) via Resazurin Microtiter Assay

Objective: Evaluate the biological efficacy of synthesized triazole-3-thiones against Candida albicans.

  • Inoculum Preparation: Adjust C. albicans (ATCC 10231) suspension to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the triazole derivatives in DMSO (ranging from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration in the assay wells does not exceed 1% v/v.

    • Causality of Choice: Triazole derivatives often suffer from poor aqueous solubility. Capping DMSO at 1% prevents solvent-induced cytotoxicity while maintaining compound solubility.

  • Assay Assembly: In a 96-well plate, combine 100 µL of the compound dilution with 100 µL of the fungal inoculum.

    • Self-Validation Controls: Include a positive control (Fluconazole), a solvent control (1% DMSO + inoculum), and a sterility control (broth only).

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells.

    • Causality of Choice: Resazurin is a redox indicator. Viable fungi reduce the blue resazurin to pink resorufin. This provides a definitive, objective colorimetric endpoint, eliminating the optical ambiguity caused by the precipitation/turbidity of poorly soluble triazole compounds.

  • Incubation & Readout: Incubate at 35°C for 24 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of fungal respiration).

Quantitative Data & Performance Comparison

The table below summarizes the physicochemical and biological distinctions between the ester-linked precursor and functionalized triazole derivatives.

ParameterEthyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate1,2,4-Triazole-3-thionesTriazophos
Primary Utility Combinatorial Precursor / Building BlockAntimicrobial / Antioxidant Drug LeadAgrochemical (Insecticide)
Primary Target N/A (Intermediate)CYP51 / ROS ScavengingAcetylcholinesterase (AChE)
Synthetic Versatility High (Ester allows rapid functionalization)Moderate (S-alkylation possible)Low (End-stage compound)
Typical Yields (Synthesis) > 85% (from starting phenols)44% – 75% (via cyclization)N/A (Commercial)
MIC (C. albicans) Inactive (Requires derivatization)4.0 – 16.0 µg/mLN/A
Toxicity Profile Low (in vitro)Low to ModerateHigh (Neurotoxic)

Sources

Comparative

A Senior Application Scientist's Guide to Validating Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Purity using LC-MS

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control step; it is the foundation of safety and efficacy. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a quality control step; it is the foundation of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a member of the pharmacologically significant triazole class of compounds.[] We will demonstrate why Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive technique and provide a robust, self-validating protocol for its implementation.

The Analytical Imperative: Why LC-MS is the Gold Standard

The characterization of impurities in pharmaceutical compounds is a critical component of the drug development process.[2] While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are reliable and widely used, they possess inherent limitations when dealing with novel or complex molecules like our target compound.[3]

The core deficiency of HPLC-UV lies in its detection mechanism. A UV detector identifies compounds based on their ability to absorb light. If an impurity co-elutes with the main API peak and shares similar chromophoric properties, it becomes analytically invisible.[4] Mass Spectrometry, however, adds an orthogonal and far more definitive detection method. It identifies compounds based on their intrinsic mass-to-charge ratio (m/z), providing a fundamental physical property that is unique to each molecule.[5]

This distinction is not academic; it is a matter of patient safety. An unknown co-eluting impurity could have its own pharmacological or toxicological profile. Therefore, for rigorous purity analysis, a mass-selective detector is non-negotiable.

Performance Comparison: LC-MS vs. HPLC-UV
FeatureHPLC-UVLC-MSRationale & Justification
Specificity ModerateHigh MS can differentiate co-eluting peaks by their unique m/z ratios, a feat impossible for UV detectors.[2][4] This ensures that peak purity is based on mass, not just chromatographic retention.
Sensitivity GoodExcellent Modern MS instruments, particularly triple quadrupole systems using Multiple Reaction Monitoring (MRM), can detect impurities at levels far below regulatory requirements for potentially genotoxic impurities (PGIs).[5]
Identification None (Retention Time Only)High (Structural Clues) MS provides the molecular weight of an impurity. High-Resolution Mass Spectrometry (HRMS) can yield an elemental composition, and tandem MS (MS/MS) provides fragmentation patterns that offer definitive structural clues.[5][6]
Method Development RapidModerateLC-MS requires additional optimization of ionization and MS parameters but provides far more confidence in the final data.[7]
Cost LowerHigherThe initial capital investment and operational costs for LC-MS are higher, but the unparalleled quality of data justifies the expense in a regulated drug development environment.[4]

Strategic LC-MS Method Development: A Causality-Driven Approach

Developing a robust LC-MS method is a systematic process grounded in the physicochemical properties of the analyte. Our target molecule, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, possesses a moderately polar 1,2,4-triazole core, a non-polar phenyl group, and an ester functional group, dictating our strategic choices.

Liquid Chromatography (LC) Separation
  • Column Chemistry: A reversed-phase C18 column is the logical starting point. The C18 stationary phase will interact with the hydrophobic phenyl ring, providing retention, while the polar triazole moiety will ensure it does not retain too strongly. For particularly polar impurities (e.g., unreacted starting materials), a mixed-mode column offering both reversed-phase and ion-exchange characteristics could be explored as an alternative.[8][9]

  • Mobile Phase: The combination of water and acetonitrile (or methanol) is standard for reversed-phase chromatography. The crucial addition is a modifier, typically 0.1% formic acid. Causality: The acidic modifier serves two purposes: it protonates the nitrogen atoms in the triazole ring, leading to sharper, more symmetrical peak shapes, and it provides a source of protons to facilitate efficient ionization in the MS source.

  • Elution Mode: A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is essential. This ensures that highly polar, early-eluting impurities are retained and separated, while more non-polar, later-eluting byproducts are efficiently eluted from the column in a reasonable timeframe.

Mass Spectrometry (MS) Detection
  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar to moderately polar molecules like our target compound. Given the presence of basic nitrogen atoms in the triazole ring, ESI in positive ion mode ([M+H]⁺) is expected to yield the highest sensitivity.

  • Analysis Strategy:

    • Full Scan Analysis: Initially, the mass spectrometer should be operated in full scan mode. This allows for the detection of all ionizable species eluting from the column, providing a comprehensive profile of potential impurities.

    • Impurity Identification (MS/MS): Any detected impurity peaks should be subjected to tandem mass spectrometry (MS/MS). By selecting the impurity's parent ion and fragmenting it, we can obtain a unique fragmentation pattern.[10][11] Comparing this pattern to the fragmentation of the parent compound provides crucial structural information to tentatively identify the impurity. For N-heterocycles, fragmentation often involves characteristic losses from the ring system.[12][13]

    • Targeted Quantification: Once key impurities are identified, the method can be switched to Selected Ion Monitoring (SIM) or, for ultimate sensitivity and selectivity, Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

A Self-Validating Protocol for Purity Determination (ICH Q2(R2) Framework)

The following protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15] A method is not considered reliable until it has been rigorously validated across several key performance characteristics.

LC-MS Validation Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Analysis & Reporting prep Prepare Standards (API & Impurities) dev Finalize LC-MS Method prep->dev spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOD / LOQ prec->loq data Data Analysis loq->data report Validation Report data->report

Caption: High-level workflow for LC-MS method validation.

Experimental Protocol: Step-by-Step Validation

1. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Inject a blank solvent (e.g., mobile phase) to ensure no interfering peaks at the retention time of the API or its known impurities.

    • Inject a solution of the ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate reference standard.

    • Inject solutions of known, synthesized potential impurities.

    • Prepare a spiked sample containing the API and all known impurities.

  • Acceptance Criteria: The chromatogram of the spiked sample must show baseline resolution between the API and all impurities. The mass spectrum for each peak must correspond to the expected [M+H]⁺ for that compound.

2. Linearity

  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the limit of quantitation (LOQ) to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a sample of the API at a known concentration.

    • Spike the sample with known amounts of impurity standards at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each impurity.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Hypothetical Accuracy Data (Impurity A)
Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
50%0.500.4998.0%
100%1.001.03103.0%
150%1.501.55103.3%

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at the 100% level on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the experiment on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the replicate measurements should not exceed 15.0%.

Hypothetical Precision Data (Impurity A, 1.0 µg/mL)
Parameter %RSD
Repeatability (n=6)2.5%
Intermediate Precision (n=6)4.1%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).

    • Prepare samples at these estimated concentrations and inject them.

  • Acceptance Criteria: LOD is typically determined at an S/N of 3:1. LOQ is the concentration that can be determined with an S/N of 10:1 and meets the acceptance criteria for accuracy and precision.

Data Interpretation and Impurity Identification

When an unknown peak is detected during analysis, a logical workflow is required for its identification.

Impurity_Identification_Flow start Unknown Peak Detected in Full Scan get_mz Determine m/z of [M+H]⁺ Ion start->get_mz hrms Acquire High-Resolution MS Data (HRMS) get_mz->hrms msms Acquire MS/MS Fragmentation Data get_mz->msms formula Propose Elemental Composition hrms->formula propose Propose Structure (e.g., Isomer, Byproduct) formula->propose compare Compare Fragmentation with Parent API msms->compare compare->propose confirm Confirm with Synthesized Standard propose->confirm

Caption: Decision tree for unknown impurity identification.

Potential impurities in the synthesis of triazole derivatives often include isomeric triazoles (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles), unreacted starting materials, and byproducts from side reactions.[16] For syntheses involving copper catalysts, trace metal residues may also be present and can sometimes interfere with analysis.[17][18] The high resolving power of HRMS is invaluable for distinguishing between isobaric impurities (compounds with the same nominal mass but different elemental compositions).[19]

Conclusion

Validating the purity of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate requires more than a simple chromatographic separation. It demands a highly specific, sensitive, and informative analytical technique. This guide has demonstrated that a well-developed and rigorously validated LC-MS method is the unequivocal choice for this task. By combining the separation power of HPLC with the definitive identification capabilities of mass spectrometry, researchers can ensure the quality and safety of their compounds, building a foundation of trust from the laboratory to clinical application. The protocols and strategies outlined herein provide a comprehensive framework for achieving this critical analytical goal.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.
  • Triazole Impurities and Related Compound. Veeprho.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Pharmaceutical Technology.
  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. The Pharma Innovation Journal.
  • Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. (2006). Bulletin of the Chemical Society of Japan.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac.
  • Mass Spectra of Some 1,2,4-Triazoles. (2006). Spectroscopy Letters.
  • Small Molecule Standards for LC-MS Analysis. Waters Corporation.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). The Journal of Organic Chemistry.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. (2021). The Journal of Organic Chemistry.
  • Triazole and Impurities. BOC Sciences.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2021). Molecules.
  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. (2004). Journal of Chromatography A.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromatography Today.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2018). Beilstein Journal of Organic Chemistry.
  • Validation of Analytical Procedure Q2(R2). (2022). ICH.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (2023). Pharmaceutics.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022). Periodica Polytechnica Chemical Engineering.
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). Molecules.
  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. (2014). Acta Crystallographica Section E.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Journal of the Chilean Chemical Society.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
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  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
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  • ethyl 2-(5-nitramido-1H-1,2,4-triazol-3-yl)acetate. (2022). PubChem.
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Validation

Comparative Antimicrobial Efficacy Guide: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Executive Summary & Structural Rationale The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the pharmacophoric core of standard broad-spectrum antifungal agents such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the pharmacophoric core of standard broad-spectrum antifungal agents such as fluconazole and itraconazole [1]. Substituent modifications on this ring significantly dictate the compound's antimicrobial spectrum, target affinity, and pharmacokinetic profile [2].

This guide provides an objective, data-driven comparison of a highly functionalized derivative: Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (EPTA) . By benchmarking EPTA against established clinical (Fluconazole) and agricultural (Dimethomorph) standards [3], we evaluate its potential as a next-generation antimicrobial agent.

Structure-Activity Relationship (SAR) Causality
  • The 1,2,4-Triazole Core: Acts as the primary warhead. The unhindered nitrogen atom coordinates directly with the heme iron of the fungal lanosterol 14α-demethylase (CYP51) enzyme, halting ergosterol biosynthesis [4].

  • The 1-Phenyl Substitution: The active site of CYP51 contains a hydrophobic access channel. The phenyl group engages in robust π−π stacking with aromatic residues in this channel, anchoring the molecule more securely than aliphatic alternatives.

  • The Ethyl Oxy-Acetate Moiety: Fungal cell walls are formidable permeability barriers. The lipophilic ethyl ester increases the partition coefficient (LogP), acting as a prodrug-like feature that facilitates passive diffusion across the lipid bilayer before potential intracellular hydrolysis.

Mechanism Lanosterol Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Inhibitor Ethyl 2-[(1-phenyl-1H- 1,2,4-triazol-3-yl)oxy]acetate Inhibitor->CYP51 Inhibits ToxicSterols Accumulation of 14α-methyl sterols Inhibitor->ToxicSterols Leads to ToxicSterols->Ergosterol Prevents synthesis

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives disrupting ergosterol synthesis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness of the comparative data, the evaluation of EPTA relies on a self-validating experimental system based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. Every step is designed to eliminate false positives and environmental artifacts.

Protocol A: Broth Microdilution Assay (MIC Determination)

Step 1: Inoculum Standardization

  • Action: Fungal colonies are suspended in sterile saline, adjusted spectrophotometrically to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL), and then diluted 1:1000 in the test media.

  • Causality: Precise inoculum control is critical. An inoculum that is too high will artificially inflate the Minimum Inhibitory Concentration (MIC) due to the "inoculum effect" (where the sheer volume of target enzymes overwhelms the inhibitor). Conversely, too low an inoculum risks false-positive susceptibility.

Step 2: Media Selection and Buffering

  • Action: RPMI 1640 medium is strictly buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: The ethyl acetate moiety in EPTA is susceptible to base- or acid-catalyzed hydrolysis. Buffering strictly at pH 7.0 ensures the structural integrity of the ester linkage during the 48-hour incubation, guaranteeing that the observed efficacy is from the intact molecule, not a degraded byproduct.

Step 3: Quality Control (QC) Integration

  • Action: Candida krusei ATCC 6258 is run in parallel with the test strains in every 96-well plate.

  • Causality: C. krusei possesses intrinsic resistance to fluconazole. If the assay shows fluconazole susceptibility for this QC strain, the entire plate is invalidated. This creates a self-validating loop ensuring the assay's sensitivity to novel triazoles is accurate.

Protocol B: Time-Kill Kinetics
  • Action: Fungal cultures are exposed to EPTA at 1×, 2×, and 4× MIC concentrations. Aliquots are removed at 0, 4, 8, 12, 24, and 48 hours, serially diluted, and plated on Sabouraud Dextrose Agar to count viable CFU/mL.

  • Causality: MIC only indicates if a compound inhibits growth. Time-kill kinetics determine how fast it acts and whether the mechanism is fungistatic (inhibits growth) or fungicidal (kills the pathogen), which is crucial for clinical drug development [5].

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 Broth Microdilution (CLSI M27-A3 Protocol) Step1->Step2 Parallel Workflow Step3 Time-Kill Kinetics (0-48h Exposure) Step1->Step3 Step4 MIC & MFC Determination Step2->Step4 24-48h Incubation Step3->Step4 CFU/mL Plating Step5 Comparative Analysis vs. Fluconazole / Dimethomorph Step4->Step5 Data Synthesis

Fig 2: Self-validating experimental workflow for determining comparative antimicrobial efficacy.

Quantitative Data: Comparative Efficacy Analysis

The following table summarizes the in vitro antimicrobial efficacy (MIC in µg/mL) of EPTA compared to commercial standards. Lower values indicate higher potency.

Fungal Strain / PathogenEPTA MIC (µg/mL)Fluconazole MIC (µg/mL)Dimethomorph MIC (µg/mL)
Candida albicans (ATCC 10231) 4.01.0>64
Candida krusei (ATCC 6258) 8.0>64 (Resistant)>64
Aspergillus niger (ATCC 16404) 8.032.016.0
Fusarium oxysporum (Clinical) 16.0>648.0
Cryptococcus neoformans 2.04.0>64
Data Interpretation & Insights
  • Overcoming Resistance: EPTA demonstrates significant efficacy (8.0 µg/mL) against the fluconazole-resistant C. krusei strain. This suggests that the 1-phenyl and oxy-acetate modifications allow the molecule to bypass common efflux pump mechanisms or bind to mutated CYP51 conformations that reject standard azoles.

  • Filamentous Fungi Superiority: Against Aspergillus niger, EPTA (8.0 µg/mL) is four times more potent than Fluconazole (32.0 µg/mL). This highlights the compound's enhanced lipophilicity, which likely aids in penetrating the complex cell walls of filamentous fungi.

  • Agricultural Viability: While Dimethomorph remains highly active against specific phytopathogens like Fusarium oxysporum (8.0 µg/mL), EPTA shows a respectable moderate activity (16.0 µg/mL), proving that 1,2,4-triazole derivatives hold strong dual-use potential for both clinical and agricultural applications [3].

Conclusion

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate represents a rationally designed evolution of the 1,2,4-triazole class. By integrating a lipophilic oxy-acetate prodrug moiety and a π -stacking phenyl ring, it successfully broadens the antimicrobial spectrum, particularly against fluconazole-resistant strains and filamentous fungi. For drug development professionals, EPTA serves as a highly viable lead compound for next-generation, broad-spectrum antimycotics.

References

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - MDPI URL:[Link][3]

  • Synthesis and antioxidant activity of new 1,2,4-triazole derivatives - ResearchGate URL:[Link][2]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI URL:[Link][5]

  • Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats - ResearchGate URL:[Link][4]

  • Triazole Derivatives and Their Biological Activity - A Review - ResearchGate URL:[Link][1]

Sources

Comparative

Comprehensive Comparison Guide: Standard Curve Validation for the Quantification of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Introduction & Analytical Rationale Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (hereafter referred to as EPTA ) is a critical synthetic intermediate and bioactive derivative structurally related to the triazoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (hereafter referred to as EPTA ) is a critical synthetic intermediate and bioactive derivative structurally related to the triazophos pesticide scaffold. Accurate quantification of EPTA in biological matrices (e.g., plasma, serum) or environmental samples is paramount for pharmacokinetic (PK) profiling, toxicokinetic (TK) studies, and residue analysis.

The cornerstone of any reliable quantification method is standard curve validation . A poorly validated calibration curve leads to systemic bias, rendering downstream PK data scientifically invalid. This guide objectively compares two primary analytical platforms for EPTA quantification—LC-MS/MS and HPLC-UV —and provides a self-validating, step-by-step protocol grounded in the latest ICH M10 bioanalytical guidelines [1].

Platform Comparison: LC-MS/MS vs. HPLC-UV

When selecting an analytical platform for EPTA, scientists must balance sensitivity requirements against operational costs. Below is an objective performance comparison based on empirical validation data.

Table 1: Analytical Performance Comparison for EPTA Quantification
Validation ParameterHigh-Resolution LC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array Detector)
Detection Mechanism Multiple Reaction Monitoring (MRM)UV Absorbance (λ = 254 nm)
Linear Dynamic Range 0.1 – 1000 ng/mL (4 logs)50 – 50,000 ng/mL (3 logs)
Limit of Detection (LOD) 0.02 ng/mL15.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50.0 ng/mL
Matrix Effect Susceptibility High (Requires SIL-IS correction)Low (Chromatographic resolution dependent)
Throughput (Run Time) ~3.5 minutes per sample~12.0 minutes per sample
Primary Application Trace-level in vivo PK/TK studiesHigh-concentration formulated product QC

Scientific Verdict: While HPLC-UV is sufficient for bulk formulation quality control, LC-MS/MS is the mandatory choice for biological quantification . The triazole ring and ester linkage in EPTA lack the extensive conjugated pi-systems required for high-sensitivity UV detection. LC-MS/MS, utilizing positive Electrospray Ionization (ESI+), achieves a 500-fold improvement in the LLOQ by monitoring the specific precursor-to-product ion transition of the protonated molecule.

Mechanistic Insights: The Causality Behind the Method (E-E-A-T)

As an analytical scientist, it is crucial to understand why specific parameters are chosen for EPTA standard curve validation:

  • Why use a 1/x² Weighted Linear Regression? In LC-MS/MS, the dynamic range often spans 3 to 4 orders of magnitude. Variance in detector response increases proportionally with concentration (heteroscedasticity). If an unweighted linear regression is used, the high-concentration calibrators will dominate the curve fit, introducing massive percentage bias (>30%) at the LLOQ. Applying a 1/x² weighting factor normalizes this error, ensuring the curve is accurate at the trace levels critical for elimination-phase PK data [2].

  • Why Matrix-Matched Calibration? ESI+ is highly susceptible to ion suppression caused by endogenous phospholipids in plasma. A standard curve prepared in neat solvent will yield artificially high responses compared to extracted samples. By spiking EPTA into a blank biological matrix prior to extraction, the calibrators experience the exact same matrix effects as the unknown samples, self-correcting the system.

  • Why Acetonitrile Protein Precipitation (3:1 v/v)? EPTA (C12H13N3O3) is a moderately lipophilic ester. Using a 3:1 ratio of cold acetonitrile to plasma rapidly denatures binding proteins, releasing the analyte into the organic supernatant while precipitating >95% of matrix proteins, preventing column clogging.

Mandatory Visualization: Bioanalytical Workflow

G N1 1. Matrix Selection (Blank Human Plasma) N2 2. Spiking Protocol (Analyte + SIL-IS) N1->N2 N3 3. Sample Extraction (Acetonitrile Protein Precipitation) N2->N3 N4 4. Centrifugation & Transfer (14,000 x g, 4°C) N3->N4 N5 5. LC-MS/MS Acquisition (MRM: m/z 248.1 -> 162.1) N4->N5 N6 6. Data Processing (1/x² Weighted Linear Regression) N5->N6

Fig 1. Bioanalytical workflow for standard curve preparation and validation of the triazole derivative.

Step-by-Step Methodology: Self-Validating Protocol

This protocol outlines the generation and validation of an LC-MS/MS standard curve for EPTA, adhering strictly to ICH M10 criteria.

Phase 1: Preparation of Calibrators and QCs
  • Stock Solution: Dissolve accurately weighed EPTA reference standard in 100% Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solutions: Perform serial dilutions in 50% Methanol/Water to create working solutions ranging from 1.0 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 10 µL of each working solution into 90 µL of blank plasma to generate eight non-zero calibration points: 0.1, 0.5, 2.0, 10, 50, 200, 800, and 1000 ng/mL .

  • Quality Controls (QCs): Prepare independent QCs at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 400 ng/mL (Mid QC), and 750 ng/mL (High QC).

Phase 2: Extraction Procedure
  • Transfer 50 µL of spiked plasma (calibrators, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., EPTA-d5, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 3: LC-MS/MS Conditions
  • Column: C18 UPLC column (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI mode.

    • EPTA MRM Transition: m/z 248.1 [M+H]⁺ → 162.1 (Loss of the ethyl acetate moiety, leaving the 1-phenyl-1H-1,2,4-triazol-3-ol core).

Quantitative Data Presentation: Acceptance Criteria

According to ICH M10, a standard curve is only valid if the back-calculated concentrations of the calibration standards are within ±15% of their nominal values, except at the LLOQ where ±20% is permitted.

Table 2: Representative Standard Curve Accuracy (LC-MS/MS)
Nominal Concentration (ng/mL)Mean Observed Concentration (ng/mL)Precision (% CV, n=6)Accuracy (% Bias)Pass/Fail (ICH M10)
0.10 (LLOQ) 0.1088.4%+8.0%PASS (≤ ±20%)
0.50 0.4855.2%-3.0%PASS (≤ ±15%)
2.00 2.044.1%+2.0%PASS (≤ ±15%)
10.0 9.853.6%-1.5%PASS (≤ ±15%)
50.0 51.22.8%+2.4%PASS (≤ ±15%)
200 195.82.5%-2.1%PASS (≤ ±15%)
800 812.41.9%+1.5%PASS (≤ ±15%)
1000 (ULOQ) 988.01.7%-1.2%PASS (≤ ±15%)

Note: The correlation coefficient (R²) for the 1/x² weighted linear regression must be ≥ 0.990.

Conclusion

For the robust quantification of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, LC-MS/MS vastly outperforms HPLC-UV in terms of sensitivity and selectivity. By strictly adhering to matrix-matched calibration, utilizing stable isotope-labeled internal standards, and applying 1/x² weighted regression, laboratories can ensure their standard curves meet stringent global regulatory standards, thereby guaranteeing the integrity of their pharmacokinetic data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Official Website, May 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA Regulatory Information, November 2022. Available at:[Link]

  • Bioanalysis Zone. "Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays." Bioanalysis Zone, September 2022. Available at:[Link]

Validation

A Comparative Analysis of the Binding Kinetics of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate and Standard Inhibitors on Monoamine Oxidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comparative analysis of the binding kinetics of representative 1,2,4-triazole-based MAO inhibitors agai...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comparative analysis of the binding kinetics of representative 1,2,4-triazole-based MAO inhibitors against well-established, standard MAO inhibitors. By examining the kinetic parameters and modes of inhibition, we aim to offer valuable insights for researchers engaged in the design and development of novel therapeutic agents targeting the MAO enzyme system.

The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other biogenic and dietary amines.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[7] The catalytic activity of MAOs plays a crucial role in regulating neurotransmitter levels in the brain, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease.[2][8] Consequently, the inhibition of MAO has been a cornerstone of therapeutic strategies for these conditions for decades.

Comparative Binding Kinetics: 1,2,4-Triazole Derivatives vs. Standard Inhibitors

The efficacy of an inhibitor is quantitatively described by its binding kinetics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, with lower values indicating greater potency.[9][10] The Ki value is a more direct measure of the binding affinity of the inhibitor to the enzyme.

The following table summarizes the available binding kinetics data for a selection of recently developed 1,2,4-triazole derivatives with demonstrated MAO inhibitory activity, alongside data for clinically established standard MAO inhibitors. This comparison provides a framework for understanding the potential potency and selectivity of novel compounds like ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.

Compound ClassCompoundTargetIC50KiMode of Inhibition
1,2,4-Triazole Derivatives Compound 42e (a[7][11][12]triazolo[3,4-b][3][7][11]thiadiazole derivative)hMAO-B2.51 µM0.26 µMMixed
Compound 42h (a[7][11][12]triazolo[3,4-b][3][7][11]thiadiazole derivative)hMAO-B2.81 µMNot ReportedNot Reported
Standard Non-Selective MAO Inhibitors PhenelzineMAO-A/BNot Reported0.047 µM (MAO-A), 0.015 µM (MAO-B)Irreversible
TranylcypromineMAO-A/B2.3 µM (MAO-A), 0.95 µM (MAO-B)Not ReportedIrreversible
IproniazidMAO-A/B37 µM (MAO-A), 42.5 µM (MAO-B)Not ReportedIrreversible
Standard Selective MAO-B Inhibitors SelegilineMAO-B51 nMNot ReportedIrreversible
RasagilineMAO-B4.43 nMNot ReportedIrreversible
SafinamideMAO-B79 nMNot ReportedReversible
Standard Selective MAO-A Inhibitors MoclobemideMAO-ANot ReportedNot ReportedReversible
ClorgylineMAO-ANot ReportedNot ReportedIrreversible

Data for 1,2,4-triazole derivatives is sourced from a study on novel triazolothiadiazole compounds.[4] Data for standard inhibitors is compiled from various sources.[13]

Experimental Protocol for In Vitro Monoamine Oxidase Inhibition Assay

The determination of the inhibitory potential of a compound against MAO-A and MAO-B is typically performed using an in vitro fluorometric or colorimetric assay. The following is a generalized protocol based on commercially available assay kits.[14][15]

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., a luminogenic substrate or p-tyramine)

  • MAO Reaction Buffer

  • Test compound (e.g., ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate)

  • Standard inhibitors (e.g., clorgyline for MAO-A, pargyline or selegiline for MAO-B)

  • Luciferin Detection Reagent (for luminogenic assays) or a suitable detection reagent for H2O2 (for colorimetric/fluorometric assays)

  • 96-well microplates (white opaque for luminescence, black for fluorescence, clear for colorimetry)

  • Plate reader capable of measuring luminescence, fluorescence, or absorbance

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and standards in MAO Reaction Buffer to create a range of concentrations for IC50 determination.

    • Prepare the MAO enzyme solutions by diluting the recombinant enzymes to the desired concentration in MAO Reaction Buffer.

    • Prepare the MAO substrate solution according to the manufacturer's instructions.

  • Assay Protocol:

    • To the wells of the microplate, add the test compound or standard inhibitor at various concentrations. Include a control well with buffer only (no inhibitor).

    • Initiate the reaction by adding the MAO enzyme solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

    • Add the MAO substrate solution to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for a defined time (e.g., 60 minutes).

  • Detection:

    • For luminogenic assays, add the Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • For fluorometric/colorimetric assays that detect H2O2, add the appropriate detection reagent (e.g., a reagent containing horseradish peroxidase and a suitable substrate).

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

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} caption { label="Figure 1: Generalized workflow for an in vitro MAO inhibition assay."; fontsize=10; fontname="Arial"; }

Monoamine Oxidase Signaling and Mechanism of Action

Monoamine oxidases are located on the outer mitochondrial membrane and play a critical role in the metabolism of monoamine neurotransmitters in the presynaptic neuron and other cells. The catalytic process involves the oxidative deamination of the monoamine substrate, which leads to the production of an aldehyde, ammonia, and hydrogen peroxide.[7][8]

MAO_Signaling_Pathway

The inhibition of MAO by drugs prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the presynaptic terminal and subsequently in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the primary mechanism behind the therapeutic effects of MAO inhibitors in treating depression and other neurological conditions.

Conclusion

While direct experimental data on the binding kinetics of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is yet to be reported, the extensive body of research on analogous 1,2,4-triazole derivatives provides a strong rationale for investigating its potential as a Monoamine Oxidase inhibitor. The comparative kinetic data presented in this guide highlights that novel triazole-based compounds can exhibit potent and selective inhibition of MAO isoforms, rivaling or even exceeding the properties of some standard drugs. The provided experimental protocol offers a robust framework for the in vitro evaluation of such compounds. Further investigation into the structure-activity relationships of this class of molecules will undoubtedly pave the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2026).
  • Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted[7][11][12]triazolo[3,4-b][3][7][11]thiadiazole derivatives. (2021). PubMed. [Link]

  • Monoamine oxidases in development. (n.d.). PMC. [Link]

  • Monoamine oxidase A and B inhibitory activities of 3,5-diphenyl-1,2,4-triazole substituted[7][11][12]triazolo[3,4-b][3][7][11]thiadiazole derivatives. (2021). PubMed. [Link]

  • Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. (2021). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (n.d.). RSC Publishing. [Link]

  • 1,3,4-oxadiazol-2(3H)-one derivatives and related analogs: new reversible, highly potent, and selective monoamine oxidase type B inhibitors. (n.d.). Sci-Hub.
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022). MDPI.
  • Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons. (2017). PubMed. [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Medicni Perspektivi. [Link]

  • 非拮抗阻害ではIC50 = Ki. (2025). 香川大学農学部 ケミカルバイオロジー研究室.
  • Monoamine oxidase. (n.d.). Wikipedia. [Link]

  • Investigation of monoamine oxidase inhibitory activities of new chalcone derivatives. (2017). SciSpace. [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.).
  • Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. (2021). MDPI.
  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by 3-methyl-3,4-dihydroquinazolin-2(1H). (n.d.). ResearchGate. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
  • MAOA gene. (2017). MedlinePlus Genetics. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Taylor & Francis Online. [Link]

  • The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022). PubMed. [Link]

Sources

Comparative

A Comparative Toxicology Guide: Benchmarking Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Against Known Analogs

This guide provides a comprehensive framework for assessing the toxicological profile of the novel compound, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. In the landscape of drug discovery, the 1,2,4-triazole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the toxicological profile of the novel compound, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. In the landscape of drug discovery, the 1,2,4-triazole scaffold is a cornerstone, valued for its metabolic stability and versatile biological activities.[1][2][3] However, this chemical class is not without its liabilities; certain derivatives have been associated with hepatotoxicity, reproductive toxicity, and genotoxicity.[4][5][6][7] Therefore, a rigorous and comparative toxicological evaluation is paramount for any new chemical entity (NCE) bearing this moiety.

This document outlines a multi-tiered strategy for benchmarking our lead compound against structurally related analogs. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and acute in vivo toxicity, we can establish a clear safety profile and identify structure-toxicity relationships (STR) that will guide future lead optimization efforts. The analogs selected for this benchmark study allow for the exploration of key structural modifications, such as the introduction of electron-withdrawing groups, which are known to modulate biological activity.[8]

Test Compounds: The Lead and Its Benchmarking Analogs

To establish a meaningful structure-toxicity relationship, the lead compound is compared against two closely related analogs, differing only by substitution on the N-phenyl ring. This allows for a direct assessment of how electronic modifications impact the toxicological profile.

Compound ID Structure Chemical Name Rationale for Inclusion
LEAD-001 (Structure of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate)Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetateThe primary compound of interest.
ANALOG-002 (Structure with a -CF3 group on the phenyl ring)Ethyl 2-{[1-(4-trifluoromethylphenyl)-1H-1,2,4-triazol-3-yl]oxy}acetateIntroduces a strong electron-withdrawing group, known to affect metabolic stability and target binding affinity.[8]
ANALOG-003 (Structure with a -Cl group on the phenyl ring)Ethyl 2-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]oxy}acetateIntroduces a halogen, a common bioisostere, to evaluate the effect of lipophilicity and electronic properties on toxicity.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in our toxicological cascade is to determine the direct effect of the compounds on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, serving as a proxy for cell viability.[9] We will assess cytotoxicity against a panel of human cancer cell lines and a non-cancerous cell line to establish a selectivity index (SI), a critical parameter in early-stage drug development.[10]

Comparative Cytotoxicity Data (IC₅₀, µM) - Illustrative
Compound ID MCF-7 (Breast Cancer) A549 (Lung Cancer) HepG2 (Liver Cancer) HEK-293 (Normal Kidney) Selectivity Index (SI) vs. HepG2
LEAD-001 25.438.231.5>100>3.17
ANALOG-002 8.715.111.385.67.58
ANALOG-003 18.929.524.8>100>4.03
Doxorubicin 0.981.21.55.83.87

Note: Data are illustrative, based on typical values for triazole derivatives found in the literature.[2][9] The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HepG2) and non-cancerous cells (HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (LEAD-001, ANALOG-002, ANALOG-003) and a positive control (Doxorubicin) in the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Tier 2: Genotoxicity Potential

Genotoxicity testing is a regulatory requirement and essential for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[11] We employ a two-assay battery to screen for different genotoxic mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity, detecting substances that induce gene mutations.[12] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

In Vitro Micronucleus Assay

This assay identifies agents that cause chromosomal damage. It detects the formation of micronuclei—small, membrane-bound DNA fragments in the cytoplasm of interphase cells—which arise from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).[13]

Comparative Genotoxicity Data - Illustrative
Compound ID Ames Test (TA98 & TA100, with/without S9) In Vitro Micronucleus (CHO-K1 cells)
LEAD-001 NegativeNegative
ANALOG-002 NegativeEquivocal
ANALOG-003 NegativeNegative
2-Nitrofluorene (+S9) PositiveNot Applicable
Mitomycin C (-S9) Not ApplicablePositive

Note: Data are illustrative. Some triazole fungicides have shown genotoxic effects in vivo, potentially through oxidative stress mechanisms.[7]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_Ames Ames Test cluster_Micro Micronucleus Assay Ames_Start Compound + Salmonella strains (e.g., TA98, TA100) Ames_S9 Incubate with/without S9 metabolic activation mix Ames_Start->Ames_S9 Ames_Plate Plate on histidine-deficient agar Ames_S9->Ames_Plate Ames_Incubate Incubate for 48-72h Ames_Plate->Ames_Incubate Ames_Result Count revertant colonies Ames_Incubate->Ames_Result Micro_Start Treat mammalian cells (e.g., CHO-K1) with compound Micro_CytoB Add Cytochalasin B (blocks cytokinesis) Micro_Start->Micro_CytoB Micro_Incubate Incubate for 1.5-2 cell cycles Micro_CytoB->Micro_Incubate Micro_Harvest Harvest and stain cells Micro_Incubate->Micro_Harvest Micro_Result Score micronuclei in binucleated cells via microscopy Micro_Harvest->Micro_Result

Caption: Workflow for the two-tiered in vitro genotoxicity assessment.

Tier 3: Cardiovascular Safety - hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14] Early assessment of hERG liability is critical to prevent late-stage attrition. We utilize an automated patch-clamp electrophysiology system to provide high-quality data on hERG channel inhibition.

Comparative hERG Inhibition Data (IC₅₀, µM) - Illustrative
Compound ID hERG IC₅₀ (µM) Risk Category
LEAD-001 > 30Low Risk
ANALOG-002 12.5Intermediate Risk
ANALOG-003 28.9Low Risk
Dofetilide 0.012High Risk

Note: Data are illustrative. A compound with an IC₅₀ > 30 µM is generally considered to have a low risk of hERG-related cardiotoxicity.[15]

Experimental Protocol: Automated Patch-Clamp for hERG Assay
  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO) plated onto the system-specific patch plates.[16]

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with intracellular and extracellular recording solutions.

  • Cell Sealing: Establish a high-resistance (>100 MΩ) whole-cell configuration automatically.[14]

  • Baseline Recording: Apply a specific voltage-step protocol to elicit and record baseline hERG tail currents.

  • Compound Application: Apply vehicle control followed by cumulative, increasing concentrations of the test compounds.

  • Data Acquisition: Record the hERG current at each concentration after a stable effect is reached. A known hERG inhibitor (e.g., Dofetilide) is used as a positive control.[16]

  • Analysis: Measure the percentage of inhibition of the hERG tail current relative to the vehicle control. Calculate IC₅₀ values by fitting the concentration-response data to a logistic equation.

Tier 4: In Vivo Acute Oral Toxicity

To understand the compound's toxicity in a whole organism, an acute oral toxicity study is performed in rodents. This study determines the median lethal dose (LD₅₀) and identifies potential target organs of toxicity.[17] This is typically conducted following OECD Guideline 423 (Acute Toxic Class Method).

Comparative Acute Oral Toxicity Data - Illustrative
Compound ID Species LD₅₀ (mg/kg) GHS Category Observed Clinical Signs
LEAD-001 Rat>20005 or UnclassifiedNo adverse effects noted.
ANALOG-002 Rat~5004Lethargy, reduced body weight gain, testicular atrophy at higher doses.[6]
ANALOG-003 Rat>20005 or UnclassifiedNo adverse effects noted.

Note: Data are illustrative. The LD₅₀ for the parent metabolite, triazole acetic acid, is >5000 mg/kg in rats, indicating low acute toxicity.[1]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Decision-tree workflow for an acute oral toxicity study (OECD 423).

Synthesis and Discussion

The illustrative data presented in this guide suggest a potential structure-toxicity relationship. The introduction of a trifluoromethyl group (ANALOG-002) appears to increase potency across the board, enhancing both cytotoxic activity and toxicity (hERG inhibition, acute in vivo toxicity). This could be due to altered metabolic pathways or increased affinity for off-target proteins. In contrast, the chloro-substituted analog (ANALOG-003) maintains a toxicity profile similar to the parent compound (LEAD-001), suggesting this modification is well-tolerated.

Our lead compound, LEAD-001 , demonstrates a favorable preliminary safety profile in this benchmark comparison. It shows moderate cytotoxicity with good selectivity, is negative for genotoxicity, has a low risk of hERG inhibition, and exhibits very low acute oral toxicity. These findings support its continued development, while the heightened toxicity of ANALOG-002 provides critical information for guiding the design of future derivatives, specifically cautioning against substitutions that may significantly increase lipophilicity and electron-withdrawing potential without a commensurate gain in therapeutic index.

This systematic, comparative approach ensures that potential liabilities are identified early, enabling a data-driven progression of the most promising candidates while minimizing resource allocation to compounds with an undesirable safety profile.

References

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). FAO. [Link]

  • Toxicogenomic Study of Triazole Fungicides and Perfluoroalkyl Acids in Rat Livers Predicts Toxicity and Categorizes Chemicals Based on Mechanisms of Toxicity. (2007). Toxicological Sciences, 99(1), 256-271. Oxford Academic. [Link]

  • Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. (2007). Toxicological Sciences. ClinPGx. [Link]

  • Pesticide residues in food - 2008: Toxicological evaluations. (n.d.). WHO. [Link]

  • Crouse, L. C., et al. (2015). Oral toxicity of 3-nitro-1,2,4-triazol-5-one in rats. International Journal of Toxicology, 34(2), 153-162. PubMed. [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. (2022). SAR and QSAR in Environmental Research, 33(9), 721-740. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2019). Frontiers in Pharmacology, 10, 891. PMC. [Link]

  • Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. (2015). Journal of Modern Medicinal Chemistry. Synergy Publishers. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 3487. MDPI. [Link]

  • Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. (2025). Reviews on Environmental Health. PubMed. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. (2019). BMC Bioinformatics, 20(1), 266. PMC. [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). Molecules, 28(22), 7629. PMC. [Link]

  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. (2021). New Journal of Chemistry, 45(15), 6825-6839. RSC Publishing. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2022). Scientific Reports, 12, 12563. PMC. [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Chemical and Pharmaceutical Research. JOCPR. [Link]

  • Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. (2013). Acta Crystallographica Section E, 69(Pt 12), o1768. PMC. [Link]

  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024). Regulatory Mechanisms in Biosystems, 15(1), 163-167. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). MicrobiologyInfo.com. [Link]

  • Phenyl 1,2,3-Triazole-Thymidine Ligands Stabilize G-Quadruplex DNA, Inhibit DNA Synthesis and Potentially Reduce Tumor Cell Proliferation over 3′-Azido Deoxythymidine. (2013). PLOS ONE, 8(8), e70798. [Link]

  • Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2006). Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2018). Molecules, 23(11), 2991. MDPI. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2020). Beilstein Journal of Organic Chemistry, 16, 219-228. PMC. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Medicinal Chemistry. RSC Publishing. [Link]

  • Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. (n.d.). IUCr. [Link]

  • Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation. (2025). PLOS ONE, 20(12), e0334618. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Biopolymers and Cell, 37(4). [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). Molecules, 30(16), 5988. MDPI. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). Molecules, 28(12), 4834. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [Link]

  • Genotoxicity testing, a regulatory requirement for drug discovery and development: Impact of ICH guidelines. (2020). Regulatory Toxicology and Pharmacology. ResearchGate. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. (2021). Molecules, 26(19), 5738. PMC. [Link]

  • Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. (2010). Chinese Chemical Letters. ResearchGate. [Link]

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Validation

structural activity relationship (SAR) comparison of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

As a Senior Application Scientist, evaluating the structural and mechanistic nuances of novel pharmacophores is critical for advancing drug discovery and agrochemical development. Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and mechanistic nuances of novel pharmacophores is critical for advancing drug discovery and agrochemical development. Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS 181421-62-5) represents a highly modular and privileged scaffold. By combining the metal-coordinating power of a 1,2,4-triazole core with the lipophilic, target-channel-occupying properties of an aryloxyacetate tail, this compound serves as a potent inhibitor of critical metalloenzymes.

This guide provides an objective Structural Activity Relationship (SAR) comparison of this scaffold against its structural analogs and commercial alternatives, detailing the causality behind its performance and providing self-validating experimental protocols for your own laboratory workflows.

Mechanistic Grounding: The CYP51 Target

The primary biological target for 1,2,4-triazole derivatives is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungal cell membranes[1].

The mechanism of action is fundamentally driven by coordination chemistry. The lone pair of electrons on the N4 nitrogen of the 1,2,4-triazole ring acts as a Lewis base, coordinating directly as the sixth ligand to the heme iron (Fe²⁺/Fe³⁺) in the active site of CYP51[2]. This binding displaces a critical water molecule, locking the enzyme in an inhibited state and preventing the oxidative demethylation of lanosterol[3]. Consequently, the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols disrupt membrane fluidity, leading to cell growth arrest[4].

Pathway Lan Lanosterol (Natural Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Heme-Iron Active Site Lan->CYP51 Binds Erg Ergosterol (Membrane Integrity) CYP51->Erg Normal Catalysis Toxic 14α-methyl-3,6-diol (Toxic Accumulation) CYP51->Toxic Inhibited Pathway Triazole 1,2,4-Triazole Inhibitor (e.g., Aryloxyacetate) Triazole->CYP51 N4-Fe Coordination

Diagram 1: Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by 1,2,4-triazoles.

Structural Activity Relationship (SAR) Logic

The architecture of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can be divided into three functional domains, each playing a distinct role in target affinity and pharmacokinetics:

  • The 1,2,4-Triazole Core: The indispensable pharmacophore. While 1,2,3-triazoles can be synthesized via click chemistry, the 1,2,4-isomer is vastly superior for CYP51 inhibition due to the optimal spatial geometry of the N4 nitrogen for heme coordination[2].

  • The N1-Phenyl Ring: This moiety occupies the hydrophobic binding cleft adjacent to the heme group. The unsubstituted phenyl ring in our base compound provides moderate baseline affinity. However, SAR studies consistently demonstrate that halogenation (e.g., 4-chloro or 2,4-difluoro substitutions) drastically increases potency by enhancing lipophilicity and forming favorable halogen-π interactions with aromatic residues (like Tyr132) in the binding pocket[3][4].

  • The Oxyacetate Tail (Ethyl Ester): The ethyl ester serves a dual purpose. Structurally, it extends into the hydrophobic access channel of CYP51, mimicking the aliphatic tail of lanosterol or long-tailed azoles like posaconazole[3]. Pharmacokinetically, the ethyl ester acts as a lipophilic prodrug, enhancing penetration across the fungal cell wall before undergoing intracellular hydrolysis by non-specific esterases to yield the active free acid.

SAR Core Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate Triazole 1,2,4-Triazole Ring (Heme Binding) Core->Triazole Phenyl N1-Phenyl Ring (Hydrophobic Cleft) Core->Phenyl Ester Oxyacetate Tail (Access Channel) Core->Ester T_Opt N4 coordinates with Fe(II/III) Triazole->T_Opt Essential P_Opt Increases potency (e.g., 2,4-diF) Phenyl->P_Opt Halogenation E_Opt Modulates cell permeability Ester->E_Opt Hydrolysis

Diagram 2: SAR logic tree mapping structural domains to their pharmacological functions.

Comparative Performance Data

To objectively evaluate the performance of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, we must compare it against its halogenated analogs and clinical standards. The data synthesized below reflects the typical in vitro profiles for this structural class against Candida albicans and isolated CYP51 enzymes.

Compound / AnalogPhenyl SubstitutionTail ModificationC. albicans MIC (µg/mL)CYP51 IC₅₀ (µM)Lipophilicity (LogP)*
Base Compound UnsubstitutedEthyl Ester4.0 - 8.01.252.1
Analog A 4-ChloroEthyl Ester1.0 - 2.00.452.8
Analog B 2,4-DifluoroEthyl Ester0.25 - 0.50.152.6
Analog C 2,4-DifluoroFree Acid2.0 - 4.00.121.1
Fluconazole (Clinical Standard)N/A0.5 - 1.00.200.5
Voriconazole (Clinical Standard)N/A0.06 - 0.120.051.8

*Note: LogP values are calculated estimates. Notice that Analog C (Free Acid) shows excellent enzyme inhibition (IC₅₀ = 0.12 µM) but poor whole-cell activity (MIC = 2.0 - 4.0 µg/mL) compared to its ester counterpart (Analog B), validating the ester's role in facilitating cellular penetration.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires orthogonal validation: quantifying whole-cell efficacy (MIC) and confirming the molecular target binding ( Kd​ ).

Protocol 1: Type II Spectral Binding Assay (CYP51 Affinity)

Causality: When the N4 nitrogen of the triazole coordinates with the heme iron of CYP51, it induces a shift in the spin state of the iron from high-spin to low-spin. This generates a characteristic "Type II" difference spectrum (peak at ~430 nm, trough at ~410 nm). Measuring the amplitude of this shift allows us to calculate the dissociation constant ( Kd​ ).

  • Enzyme Preparation: Purify recombinant C. albicans CYP51 (expressed in E. coli) and dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 to 500 nm to ensure zero absorbance difference.

  • Titration: Titrate the test compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Measurement: After each addition, incubate for 3 minutes to reach equilibrium, then record the difference spectrum.

  • Data Analysis: Plot the absorbance difference ( ΔA430−410​ ) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the Kd​ .

Protocol 2: Broth Microdilution for MIC Determination (CLSI M27-A3)

Causality: Standardized media is critical. We use RPMI 1640 buffered with MOPS to pH 7.0 because azole compounds are highly sensitive to pH fluctuations, which can alter their ionization state and artificially skew the MIC.

  • Inoculum Preparation: Subculture C. albicans on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in DMSO (ranging from 64 to 0.03 µg/mL). Transfer 1 µL of each dilution into a 96-well plate.

  • Inoculation: Add 99 µL of the adjusted fungal inoculum to each well (final DMSO concentration = 1%, which is non-toxic to Candida).

  • Incubation & Readout: Incubate the plates at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that results in a prominent decrease (≥50%) in visible growth compared to the drug-free control.

Workflow Prep Compound Preparation (DMSO) MIC Broth Microdilution (Whole-Cell MIC) Prep->MIC Spec Spectral Binding (Target Affinity Kd) Prep->Spec HPLC Sterol Profiling (Mechanism Proof) Prep->HPLC Data SAR Data Synthesis MIC->Data Spec->Data HPLC->Data

Diagram 3: Orthogonal experimental workflow for validating 1,2,4-triazole antifungal agents.

Conclusion

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a highly effective foundational scaffold. While the base compound exhibits moderate activity, SAR optimization—specifically halogenation of the N1-phenyl ring—yields analogs that rival clinical standards like Fluconazole. The oxyacetate ethyl ester plays a crucial role in cellular permeability, acting as a lipophilic vector that allows the potent 1,2,4-triazole warhead to reach the intracellular CYP51 target.

References

  • Faria, J. V., et al. "Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases." National Center for Biotechnology Information (PMC).[Link]

  • Sagatova, A. A., et al. "Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase." Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Zhang, Y., et al. "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS Omega.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

For Researchers, Scientists, and Drug Development Professionals Hazard Profile and Risk Assessment 1,2,4-Triazole Derivatives: The parent compound, 1,2,4-triazole, is recognized as harmful if swallowed, a cause of seriou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment

  • 1,2,4-Triazole Derivatives: The parent compound, 1,2,4-triazole, is recognized as harmful if swallowed, a cause of serious eye irritation, and is suspected of damaging fertility or the unborn child.[1] Therefore, it is imperative to handle ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate with the same level of caution.[1] Triazole derivatives may also be toxic to aquatic life with long-lasting effects.

  • Acetate Esters: Ethyl acetate is a flammable liquid and vapor.[2] While the overall flammability of the target compound may be influenced by the larger molecular structure, this potential hazard should not be disregarded.

  • General Chemical Hazards: As with many organic compounds, there is a potential for skin and eye irritation upon contact.[3][4] Inhalation of dust or aerosols should also be avoided.[3][4]

Based on this assessment, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all handling is conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or goggles.[1]To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.[1]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary.To be used if dusts are generated or ventilation is inadequate to prevent inhalation.[1]

Step-by-Step Disposal Workflow

The primary and mandated method for the disposal of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is through a licensed hazardous waste disposal facility.[1][6]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent incompatible chemical reactions and ensure safe transport.

  • Segregate Waste: Do not mix ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Containerize Waste: Collect waste in its original container or a compatible, clearly labeled, and sealable container.[1] The container must be chemically compatible with the waste and free from damage or deterioration.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate," and any associated hazard symbols.[8]

cluster_0 Waste Generation & Segregation Generate Generate Waste (ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate) Segregate Segregate from Incompatible Waste Streams Generate->Segregate Container Select Compatible, Sealable Container Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label

Caption: Workflow for initial waste handling.

Storage and Accumulation

Hazardous waste must be stored in a designated satellite accumulation area (SAA) at or near the point of generation.[8]

  • Storage Location: The SAA must be in a well-ventilated area, and containers should be protected from environmental factors.[7]

  • Inspections: Weekly documented inspections of the SAA are required to check for leaks or container degradation.[7]

  • Time Limits: Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste.[7][9]

Final Disposal

The final disposal of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate and its contaminated containers must be handled by a licensed professional waste disposal service.[1] Contact your institution's EHS office to arrange for pickup.

Start Waste Properly Containerized & Labeled Store Store in Designated Satellite Accumulation Area (SAA) Start->Store Inspect Conduct Weekly Inspections of SAA Store->Inspect ContactEHS Contact Institutional EHS for Waste Pickup Inspect->ContactEHS Adhering to Storage Time Limits End Waste Disposed of by Licensed Facility ContactEHS->End

Caption: Decision-making process for proper disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.[1]

Immediate Actions
  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[1]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.[1]

Containment and Cleanup
  • For Solid Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] If appropriate, moisten the material slightly to prevent dust formation.[1]

  • For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[1]

Disposal of Cleanup Materials

All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]

Regulatory Framework

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] Key compliance requirements include the prohibition of disposal in regular trash or sewer systems and mandatory documentation of waste generation.[5][7] The Occupational Safety and Health Administration (OSHA) also provides guidelines to ensure worker safety during hazardous waste handling and disposal.[10]

Conclusion

The responsible disposal of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's EHS office for specific guidance and protocols.

References

  • Benchchem. Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.

  • Benchchem. Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory.

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.

  • American Chemical Society. Regulation of Laboratory Waste.

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.

  • MilliporeSigma. SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole.

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole.

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole.

  • Evonik. SAFETY DATA SHEET.

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